N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
Descripción
Propiedades
IUPAC Name |
2-methyl-N-(2H-tetrazol-5-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-5(2)3-7-4-6-8-10-11-9-6/h5,7H,3-4H2,1-2H3,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVNEGVHLOEALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=NNN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies for determining and analyzing the crystal structure of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine. As a compound of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for rational drug design. Tetrazole derivatives are recognized as valuable bioisosteres for carboxylic acid and amide groups, enhancing physicochemical properties and metabolic stability in drug candidates.[1] This document, authored from the perspective of a Senior Application Scientist, details the synthetic rationale, experimental protocols for crystallization, single-crystal and powder X-ray diffraction, and the interpretation of the resulting data.
Introduction and Scientific Context
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine (Molecular Formula: C₆H₁₃N₅, Molecular Weight: 155.2 g/mol ) is a 5-substituted 1H-tetrazole.[2] The tetrazole moiety is a critical pharmacophore in numerous therapeutic agents due to its high nitrogen content and ability to participate in hydrogen bonding.[3][4] The definitive determination of the molecule's three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions, is achievable only through single-crystal X-ray diffraction (SC-XRD).[5][6][7] This technique provides an unambiguous atomic map, which is foundational for computational modeling, understanding receptor binding, and optimizing lead compounds.[8][9]
Powder X-ray Diffraction (PXRD) serves as a complementary, rapid analytical technique.[10] It is indispensable for phase identification of the bulk material, ensuring sample purity, and can provide information on unit cell dimensions and crystallinity.[11][12][13]
Synthesis and Crystallization
A robust synthetic strategy is the prerequisite for obtaining high-quality single crystals. The synthesis of 5-substituted 1H-tetrazoles is well-established, with the most common method being the [3+2] cycloaddition of an organonitrile with an azide source.[14][15]
Proposed Synthetic Pathway
A plausible and efficient route to synthesize N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine involves a two-step process starting from 3-methylbutanenitrile.
Caption: Proposed two-step synthesis of the target compound.
Protocol Justification: This pathway is chosen for its high efficiency and the commercial availability of the starting materials. The use of zinc or ammonium salts as catalysts for the cycloaddition is a well-documented and effective method for synthesizing 5-substituted tetrazoles from nitriles.[15]
Crystallization Protocol
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The following methods should be explored systematically.
Step-by-Step Crystallization Methodology:
-
Purification: The synthesized crude product must be purified to >99% purity, typically by column chromatography or recrystallization, and confirmed by NMR and mass spectrometry.
-
Solvent Screening: Small-scale solubility tests should be performed in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and fully soluble upon heating.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., methanol) to near-saturation in a clean vial.
-
Cover the vial with a cap containing small perforations to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Prepare a saturated solution of the compound in a good solvent (e.g., ethanol).
-
Place a larger volume of a poor solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane) in a sealed container.
-
Place a drop of the compound's solution on a slide (hanging drop) or in a small vial (sitting drop) inside the sealed container.
-
Slow diffusion of the anti-solvent vapor into the solution will gradually decrease the compound's solubility, promoting crystal growth.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). A programmable water bath or a Dewar flask can be used to control the cooling rate.
-
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional structure of a molecule.[7][9] It provides detailed information on atomic coordinates, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonds.[8]
Caption: Standard workflow for Single-Crystal X-ray Diffraction.
Experimental Protocol for SC-XRD
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in a diffractometer. To minimize thermal motion and improve data quality, data is typically collected at a low temperature (e.g., 100 K) using a cryostream.[7] The instrument uses monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) to irradiate the crystal.[7][16] The crystal is rotated, and a series of diffraction patterns are collected on a detector.[17]
-
Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[8] From this map, atoms are located, and the structural model is refined against the experimental data to yield the final, precise atomic coordinates.
Expected Crystallographic Data
While the specific data for the title compound is not yet published, we can predict a likely range of parameters based on similar tetrazole structures reported in the Cambridge Crystallographic Data Centre (CCDC).[3][14]
| Parameter | Expected Value / Information | Rationale / Reference Structures |
| Crystal System | Monoclinic or Triclinic | These are common crystal systems for small organic molecules with moderate symmetry.[18][19] |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed for achiral molecules. |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 9-15 Å, c ≈ 10-18 Å, β ≈ 90-105° | Based on the molecular size and typical packing densities of related tetrazole derivatives.[18] |
| Z (Molecules/Unit Cell) | 4 (for P2₁/c) or 2 (for P-1) | This is a typical value for small organic molecules in these common space groups. |
| Key Bond Lengths (Å) | N-N (tetrazole) ≈ 1.31-1.36 Å, C-N (tetrazole) ≈ 1.32-1.35 Å | Consistent with delocalized bonding within the tetrazole ring.[17][20] |
| Hydrogen Bonding | Strong N-H···N interactions between tetrazole rings are expected. | The tetrazole N-H is a strong hydrogen bond donor, and the ring nitrogens are good acceptors, often leading to chains or dimers.[17][18][21] |
Powder X-ray Diffraction (PXRD)
PXRD is a powerful, non-destructive technique used to analyze a polycrystalline (powder) sample.[11][13] It provides a characteristic "fingerprint" of a crystalline phase.
Key Applications:
-
Phase Identification: Comparing the experimental diffraction pattern to a database (e.g., the Powder Diffraction File) to confirm the identity of the synthesized material.[10]
-
Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms.
-
Crystallinity Determination: Assessing the degree of crystallinity in the bulk sample by comparing the integrated intensity of sharp peaks to the broad, amorphous background.[13]
Experimental Protocol for PXRD
-
Sample Preparation: The crystalline material is finely ground to a homogenous powder (typically <10 μm grain size) to ensure random orientation of the crystallites.[16] The powder is then packed into a sample holder.
-
Data Acquisition: The sample is placed in a powder diffractometer. An X-ray beam (usually Cu Kα) is directed at the sample. The detector scans a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle.[11][13]
-
Data Analysis: The resulting plot of intensity versus 2θ is the diffraction pattern. The positions (2θ angles) and intensities of the diffraction peaks are used for analysis. Bragg's Law (nλ = 2d sinθ) is used to convert the peak positions into d-spacings, which are characteristic of the crystal lattice.[10][11]
Caption: General workflow for Powder X-ray Diffraction analysis.
Conclusion
The structural elucidation of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a critical step in its development as a potential therapeutic agent. This guide outlines a clear, scientifically-grounded pathway for its synthesis, crystallization, and comprehensive structural analysis using both single-crystal and powder X-ray diffraction. The detailed protocols and expected outcomes are based on established principles and data from closely related compounds, providing a robust framework for researchers in the field. The successful determination of its crystal structure will enable detailed analysis of intermolecular interactions and provide the foundational data necessary for advanced computational studies and rational drug design.
References
- X-Ray powder diffraction | Science | Research Starters - EBSCO. (n.d.).
- X-Ray Powder Diffraction Analysis (XRD) - ResearchInfrastructure@GFZ. (n.d.).
- Small molecule crystallography - Excillum. (n.d.).
- What Is Small Molecule Crystal Structure Analysis? - Rigaku. (n.d.).
- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION - CORE. (n.d.).
- Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A. (2020, May 14).
- X-ray Powder Diffraction (XRD) - SERC (Carleton). (2018, June 15).
- Powder diffraction - Wikipedia. (n.d.).
- Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.).
- X-ray single-crystal diffraction | FZU. (n.d.).
- Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25).
- The crystal structure of tetrazole 4. | Download Scientific Diagram - ResearchGate. (n.d.).
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate | ACS Omega - ACS Publications. (2024, April 29).
- Cocrystals and Salts of Tetrazole-Based Energetic Materials | Crystal Growth & Design. (2020, February 27).
- Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity - ResearchGate. (2021, October 20).
- Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol - PMC. (n.d.).
- One-step Synthesis to an Insensitive Explosive: N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA) | Request PDF - ResearchGate. (n.d.).
-
Crystal structures of the three closely related compounds: bis[(1H-tetrazol-5-yl)methyl]nitramide, triaminoguanidinium 5-({amino}methyl)tetrazol-1-ide, and diammonium bis[(tetrazol-1-id-5. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbYib1JVuFetkPh8MHUqG8tf1ABV1IcZTIDfzAAOKEltnOZa7h8qb-TW7de6iv62XvpUvcIAO0-4K51PUv6Bl-lQygYpP2fP5NHcYlOnsMRk5FxR4sPxLHrX8vmb12KLusV3Z4D8tBHuNFdA==
- Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl) - MDPI. (2021, January 10).
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025, June 26).
- N-((1H-Tetrazol-5-yl)methyl)-2-methylpropan-1-amine | Sapphire Bioscience. (n.d.).
- Three new energetic complexes with N,N-bis(1H-tetrazole-5-yl)-amine as high energy density materials: syntheses, structures, characterization and effects on the thermal decomposition of RDX - Dalton Transactions (RSC Publishing). (n.d.).
- 1H-Tetrazole synthesis - Organic Chemistry Portal. (n.d.).
- Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies - Semantic Scholar. (n.d.).
- 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole - PMC. (n.d.).
- Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations - Beilstein Journals. (2021, February 8).
- Progress of N, N-bis(1(2)H-tetrazol-5-yl)amine and its derivatives - ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. excillum.com [excillum.com]
- 6. rigaku.com [rigaku.com]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. X-ray single-crystal diffraction | FZU [fzu.cz]
- 9. pulstec.net [pulstec.net]
- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 11. X-Ray powder diffraction | Science | Research Starters | EBSCO Research [ebsco.com]
- 12. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 13. Powder diffraction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. ResearchInfrastructure@GFZ | X-Ray Powder Diffraction Analysis (XRD) [research-infrastructure.gfz.de]
- 17. 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives | MDPI [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Crystal structures of the three closely related compounds: bis[(1H-tetrazol-5-yl)methyl]nitramide, triaminoguanidinium 5-({[(1H-tetrazol-5-yl)methyl](nitro)amino}methyl)tetrazol-1-ide, and diammonium bis[(tetrazol-1-id-5-yl)methyl]nitramide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling and Experimental Methodologies for N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Compound Identity: CAS Registry Number 1250725-22-4[1]
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is critical for optimizing both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a highly versatile, commercially available screening compound and synthetic intermediate[2]. Structurally, it combines an isobutyl aliphatic chain, a secondary amine, and a 1H-tetrazole ring.
As a Senior Application Scientist, I approach this molecule not just as a static chemical structure, but as a dynamic physicochemical system. The proximity of a basic secondary amine to an acidic tetrazole ring dictates that this molecule exists predominantly as a zwitterion at physiological pH. This guide provides an in-depth analysis of its physicochemical properties, its utility in medicinal chemistry, and the self-validating experimental protocols required to accurately characterize its behavior in solution.
Structural Dynamics & Physicochemical Profiling
The physicochemical behavior of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is governed by the interplay of its three distinct structural motifs:
-
The 1H-Tetrazole Ring: A well-established, offering similar acidity (pKa ~4.5–5.5) and planar geometry, but with enhanced metabolic stability against esterases and improved lipophilicity.
-
The Secondary Amine: A basic center (pKa ~9.5–10.5) that acts as a strong hydrogen-bond donor and acceptor.
-
The Isobutyl Group (2-methylpropyl): Provides localized steric bulk and lipophilicity, which can be critical for occupying hydrophobic pockets in target receptors.
Quantitative Data Summary
| Property | Value | Method / Source |
| Chemical Name | N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine | IUPAC Nomenclature |
| CAS Registry Number | 1250725-22-4 | Commercial Databases[1] |
| Molecular Formula | C₆H₁₃N₅ | Theoretical |
| Molecular Weight | 155.20 g/mol | Theoretical |
| pKa₁ (Tetrazole NH) | ~4.8 - 5.2 | Estimated (Potentiometric) |
| pKa₂ (Secondary Amine) | ~9.5 - 10.2 | Estimated (Potentiometric) |
| Isoelectric Point (pI) | ~7.5 | Calculated: (pKa₁ + pKa₂)/2 |
| LogD (pH 7.4) | < -1.0 (Highly Hydrophilic) | Estimated (Zwitterion effect) |
| H-Bond Donors / Acceptors | 2 / 5 | Topological Analysis |
Acid-Base Equilibria and Zwitterionic Behavior
At physiological pH (7.4), the tetrazole proton is lost (yielding a negatively charged tetrazolide anion), and the secondary amine is protonated (yielding a positively charged ammonium cation). Consequently, the molecule exists almost exclusively in a zwitterionic state .
Because the cationic and anionic centers are separated by only a single methylene bridge, the molecule is highly prone to forming an intramolecular electrostatic interaction (or hydrogen bond). This "charge masking" can significantly alter its experimental lipophilicity compared to computational predictions (e.g., CLogP), making empirical validation mandatory.
Fig 1: pH-dependent ionization states and zwitterion formation pathway.
Medicinal Chemistry Utility
The unique combination of a bulky lipophilic tail and a highly polar, zwitterionic headgroup makes this compound a valuable intermediate in the synthesis of complex therapeutics.
-
Sodium Channel Modulators: Derivatives incorporating the (tetrazol-5-ylmethyl)amine scaffold have been extensively patented as modulators of the [3]. In these applications, the tetrazole acts as a metabolically stable polar anchor that interacts with the aqueous vestibule of the ion channel, while the isobutyl group directs the orientation of the pharmacophore.
-
Cannabinoid Receptor (CB2) Agonists: Similar motifs are utilized in the development of [4], where the tunable lipophilicity and hydrogen-bonding capacity of the tetrazole-amine network are leveraged to achieve selectivity over the CB1 receptor, minimizing psychoactive off-target effects.
Validated Experimental Protocols
To accurately utilize this compound in drug design, its physicochemical properties must be measured empirically. Computational models routinely fail for proximal zwitterions due to their inability to accurately weight intramolecular charge masking. The following protocols are designed as self-validating systems .
Protocol A: pKa Determination via Potentiometric Titration
Causality & Rationale: High-throughput UV-metric titrations are unsuitable here because aliphatic amines lack a strong chromophore, and the tetrazole UV shift is often too subtle for precise inflection point mapping. Potentiometric (pH-metric) titration is the gold standard for this scaffold.
Step-by-Step Methodology:
-
System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.
-
System Suitability (Self-Validation): Titrate a known standard (e.g., Potassium Hydrogen Phthalate, KHP) to verify titrant molarity and electrode response time.
-
Sample Preparation: Dissolve 2-3 mg of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine in 10 mL of 0.15 M KCl (to maintain constant ionic strength equivalent to physiological conditions).
-
Blank Titration: Perform a blank titration on the 0.15 M KCl solvent using 0.5 M HCl and 0.5 M KOH. This is critical to subtract the solvent's buffering capacity from the sample data.
-
Sample Titration: Acidify the sample to pH 2.0 with 0.5 M HCl (converting it fully to the cationic state). Titrate with 0.5 M KOH under a nitrogen blanket (to prevent CO₂ absorption) up to pH 12.0.
-
Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The two peaks correspond to the pKa of the tetrazole (~5.0) and the amine (~10.0).
Protocol B: LogD(7.4) Determination via Shake-Flask LC-MS/MS
Causality & Rationale: HPLC retention-time methods for LogD estimation rely on calibration curves of neutral compounds. Zwitterions interact unpredictably with silanol groups on standard C18 stationary phases, rendering HPLC estimations highly inaccurate. The classic shake-flask method, coupled with LC-MS/MS, is mandatory.
Fig 2: Self-validating shake-flask workflow for experimental LogD determination.
Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously stir 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours. Crucial Step: If phases are not mutually saturated prior to the experiment, micro-emulsions will form, artificially inflating the octanol concentration.
-
Sample Spiking: Prepare a 1 mM stock of the compound in DMSO. Spike 10 µL of this stock into 1 mL of the pre-saturated PBS phase (final DMSO < 1%).
-
Partitioning: Add 1 mL of pre-saturated 1-octanol. Seal the vial and agitate on an orbital shaker at 300 RPM for 60 minutes at 25°C.
-
Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions.
-
Quantification & Self-Validation (Mass Balance): Carefully sample both the octanol and aqueous layers. Quantify the compound in both phases using LC-MS/MS (MRM mode).
-
Validation Check: Calculate the total mass recovered (Mass_octanol + Mass_aqueous). It must be within 90-110% of the initial spiked mass. If it is lower, the compound has precipitated or adsorbed to the glass, and the LogD value is invalid.
-
-
Calculation: LogD = Log₁₀(Area_octanol / Area_aqueous).
References
- Vertex Pharmaceuticals Inc. (2014). Benzimidazole and imidazopyridine derivatives as sodium channel modulators. Google Patents (CA2861439A1).
- Astellas Pharma Inc. (2010). Sulfonyl benzimidazole derivatives. Google Patents (US7700618B2).
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Available at:[Link]
Sources
electronic properties of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine derivatives
An In-depth Technical Guide to the Electronic Properties of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine Derivatives
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
The 1H-tetrazole moiety is a cornerstone in modern medicinal chemistry, primarily serving as a highly effective bioisostere for the carboxylic acid group. Its unique electronic profile, characterized by high nitrogen content and aromaticity, imparts favorable pharmacokinetic and metabolic properties to parent molecules. This guide provides a comprehensive exploration of the electronic properties of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine and its derivatives. We delve into the theoretical underpinnings of its electronic structure, the influence of molecular substituents, and provide robust, field-tested protocols for both computational and experimental characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced electronic characteristics of this important chemical scaffold.
Introduction: The Tetrazole Moiety as a Privileged Scaffold
The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. Its prominence in drug design stems from its ability to act as a non-classical bioisostere of the carboxylic acid group. Unlike carboxylic acids, which are largely ionized at physiological pH, the tetrazole ring exhibits a pKa of approximately 4.5-5.0, allowing for a greater proportion of the more lipophilic, non-ionized form to exist, which can enhance membrane permeability and oral bioavailability.
The electronic character of the tetrazole ring is defined by its electron-rich nature and its capacity for hydrogen bonding, both as a donor (N-H) and an acceptor (the lone pairs on the other nitrogen atoms). These features are critical for establishing strong and specific interactions with biological targets. The core molecule, N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine, combines this critical pharmacophore with an aliphatic amine, introducing a basic center that can further modulate the molecule's overall physicochemical profile. Understanding and manipulating the electronic properties of this scaffold is paramount for rational drug design.
Core Electronic Structure Analysis
The electronic properties of the parent molecule are a composite of the electron-withdrawing, aromatic tetrazole ring and the electron-donating alkylamine side chain.
-
The Tetrazole Ring: The high density of electronegative nitrogen atoms makes the ring system a net electron-withdrawing group. The aromatic π-system is delocalized across the five atoms, contributing to its stability. The proton on the N1 position is acidic, making the ring a proton donor.
-
The Methylene Bridge: This -CH₂- group acts as an insulating linker, separating the tetrazole and amine functionalities and preventing direct resonance interaction.
-
The 2-Methylpropan-1-amine Moiety: This aliphatic amine is a classic electron-donating group through an inductive effect (+I). The nitrogen atom possesses a lone pair of electrons, rendering it a basic and nucleophilic center.
The interplay between these two opposing electronic forces—the withdrawing tetrazole and the donating amine—creates a molecule with a significant dipole moment and distinct regions of electrostatic potential.
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic behavior.
-
HOMO: For the parent molecule, the HOMO is expected to be localized primarily on the electron-rich aliphatic amine moiety, specifically the nitrogen lone pair. This region is the most likely site for oxidation and electrophilic attack.
-
LUMO: The LUMO is anticipated to be distributed across the electron-deficient tetrazole ring. This region represents the most probable site for reduction and nucleophilic attack.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and electronic excitability. A larger gap implies higher stability and lower reactivity.
Impact of Substitution on Electronic Properties
Rational modification of the parent structure allows for the fine-tuning of its electronic properties. We will consider substitutions at two key positions: the tetrazole ring (R¹) and the aliphatic amine (R² and R³).
A summary of expected trends is presented below:
| Derivative | Substituent (R¹) | Substituent (R²/R³) | Expected Effect on HOMO-LUMO Gap | Rationale |
| Parent Molecule | -H | -H, -isobutyl | Baseline | Reference compound. |
| Derivative A | -CF₃ (Electron-Withdrawing) | -H, -isobutyl | Decrease | The strongly withdrawing -CF₃ group will significantly lower the LUMO energy on the tetrazole ring. |
| Derivative B | -OCH₃ (Electron-Donating) | -H, -isobutyl | Increase | The donating -OCH₃ group will raise the energy of the π-system, increasing the LUMO energy. |
| Derivative C | -H | -CH₃, -isobutyl | Slight Decrease | N-alkylation increases the electron-donating character of the amine, raising the HOMO energy. |
| Derivative D | -H | -C(O)CH₃ (Electron-Withdrawing) | Increase | Acylation of the amine withdraws electron density from the nitrogen, significantly lowering the HOMO energy. |
Methodologies for Characterization
A dual approach of computational modeling and experimental validation is essential for a thorough understanding of the electronic properties.
Computational Workflow: Density Functional Theory (DFT)
DFT provides a powerful in-silico method for predicting electronic properties with high accuracy.
Caption: A standard workflow for DFT-based electronic property calculation.
Detailed Protocol for DFT Calculations:
-
Structure Preparation:
-
Draw the 2D structure of the desired derivative in a molecular editor (e.g., ChemDraw).
-
Convert the 2D structure to a 3D conformation and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: Pople-style basis set, such as 6-31G(d), is a good starting point for geometry optimization.
-
Input: Use the pre-optimized 3D structure as the initial input.
-
Execution: Run the optimization calculation. This process finds the lowest energy conformation of the molecule.
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) using the optimized geometry.
-
Validation: Confirm that the output shows zero imaginary frequencies. This ensures the optimized structure is a true energy minimum and not a transition state.
-
-
Single-Point Energy and Property Calculation:
-
Using the validated geometry, perform a more accurate single-point energy calculation.
-
Method: B3LYP.
-
Basis Set: A larger basis set, such as 6-311++G(d,p), is recommended for more accurate electronic property prediction. The "++" indicates the inclusion of diffuse functions, which are important for describing lone pairs and anions, while "(d,p)" adds polarization functions for better description of bonding.
-
Properties to Request: In the calculation input, request the generation of molecular orbitals (for HOMO/LUMO visualization), electrostatic potential (ESP) maps, and the dipole moment.
-
-
Data Analysis:
-
Extract the energies of the HOMO and LUMO to calculate the energy gap.
-
Visualize the HOMO and LUMO surfaces to understand their spatial distribution.
-
Generate an ESP map, coloring the molecular surface according to the electrostatic potential. This visually identifies electron-rich (red/negative) and electron-poor (blue/positive) regions.
-
Experimental Workflow: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, providing experimental data that correlates with the computationally derived HOMO and LUMO energies.
Caption: A workflow for determining redox potentials via cyclic voltammetry.
Detailed Protocol for Cyclic Voltammetry:
-
Solution Preparation:
-
Analyte: Dissolve a precise concentration (typically 1-5 mM) of the N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine derivative in a suitable solvent. The solvent must be able to dissolve the analyte and the supporting electrolyte and have a wide electrochemical window (e.g., acetonitrile, DMF).
-
Supporting Electrolyte: Add a high concentration (typically 0.1 M) of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). This is crucial to minimize solution resistance and ensure that the analyte migrates to the electrode via diffusion rather than electromigration.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode cell:
-
Working Electrode (WE): A glassy carbon electrode is commonly used. Polish the electrode surface with an alumina slurry, sonicate in deionized water and then the chosen solvent, and dry before use to ensure a clean, reproducible surface.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) can be used. Ensure the filling solution is appropriate for the organic solvent.
-
Counter Electrode (CE): A platinum wire or gauze is typically used. Its surface area should be larger than that of the WE.
-
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the experimental parameters: scan range (e.g., -2.0 V to +2.0 V vs. RE), scan rate (e.g., 100 mV/s), and number of cycles. The scan range should be wide enough to observe the redox events of interest.
-
Run the experiment, recording the current response as the potential is swept.
-
-
Data Analysis and Interpretation:
-
Plot the resulting current vs. potential to obtain a cyclic voltammogram.
-
Identify the anodic peak potential (Epa) for oxidation and the cathodic peak potential (Epc) for reduction.
-
The half-wave potential (E₁/₂) is calculated as (Epa + Epc)/2 for reversible processes.
-
Correlation to FMOs: The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained by adding an electron to the LUMO. Empirical equations, such as those proposed by Bredas et al., can be used to estimate the HOMO and LUMO energy levels from the onset potentials of oxidation (E_ox) and reduction (E_red) relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
E_HOMO ≈ -[E_ox (vs Fc/Fc⁺) + 4.8] eV
-
E_LUMO ≈ -[E_red (vs Fc/Fc⁺) + 4.8] eV
-
-
Conclusion
The are a product of the delicate balance between the electron-withdrawing tetrazole ring and the nature of the substituents on the amine and the ring itself. A synergistic approach combining the predictive power of DFT calculations with the empirical validation of cyclic voltammetry provides a robust framework for understanding and engineering these properties. By methodically applying the protocols detailed in this guide, researchers can rationally design novel derivatives with tailored electronic profiles, accelerating the discovery of new therapeutic agents with optimized efficacy and pharmacokinetic properties.
References
-
Singh, H., et al. (2012). Tetrazoles: A valuable insight into the recent advances and potential pharmacological activities. European Journal of Medicinal Chemistry, 56, 370-390. Available at: [Link]
-
Herr, R.J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: a review of the patent literature. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Available at: [Link]
-
Becke, A.D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Available at: [Link]
-
Elgrishi, N., et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. Available at: [Link]
-
Cardona, C.M., et al. (2011). Estimation of the HOMO and LUMO Energy Levels of N-Substituted Carbazoles Using Electrochemical and Spectroscopic Methods. The Journal of Physical Chemistry Letters, 2(19), 2479–2483. Available at: [Link]
Whitepaper: A Phased In Vitro Strategy to Elucidate the Mechanism of Action of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
For: Researchers, scientists, and drug development professionals.
Abstract
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a novel small molecule with potential pharmacological activity. Its structure, featuring a tetrazole ring and a primary amine, suggests possible interactions with a range of biological targets. The tetrazole moiety is a well-established bioisostere for a carboxylic acid, known to interact with various receptors and enzymes.[1][2][3][4] The isobutylamine fragment is characteristic of ligands for aminergic G-protein coupled receptors (GPCRs) and transporters. This guide outlines a comprehensive, phased in vitro strategy to systematically identify the molecular target(s) of this compound and elucidate its mechanism of action (MoA). The proposed workflow progresses from broad, high-throughput screening to specific, mechanistic assays designed to provide a detailed pharmacological profile.
Introduction: Structural Rationale and Target Hypotheses
The chemical structure of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine provides the basis for forming initial hypotheses about its biological targets.
-
The Tetrazole Moiety: The 1H-tetrazole ring is a key pharmacophore in medicinal chemistry.[5] It is recognized as a non-classical bioisostere of the carboxylic acid group, sharing similar acidity (pKa ≈ 4.5-4.9) and the ability to participate in crucial hydrogen bond interactions.[4][6] This substitution can enhance metabolic stability and lipophilicity compared to a carboxylate.[2][7] Drugs containing this moiety, such as the antihypertensive losartan, demonstrate its utility in targeting GPCRs like the angiotensin II receptor.[3][7]
-
The Isobutylamine Moiety: The primary amine connected to a branched alkyl chain is a common feature in ligands that interact with monoamine signaling systems. This suggests a potential affinity for adrenergic, dopaminergic, or serotonergic receptors, or their associated transporters.
Based on this structural analysis, the primary hypothesized target class for this compound is G-Protein Coupled Receptors (GPCRs) . Over 30% of all FDA-approved drugs target GPCRs, making them a high-priority class for investigation.[8]
A Phased Approach to MoA Elucidation
A tiered experimental approach is proposed to efficiently identify and characterize the compound's in vitro mechanism of action. This strategy ensures that resources are focused progressively on the most promising targets.
Caption: Phased workflow for MoA elucidation.
Phase 1: Broad Target Screening
The initial step involves screening the compound against a large, commercially available panel of targets to identify initial "hits."
-
Rationale: An unbiased, high-throughput screen (HTS) is the most efficient method to survey a wide range of potential targets without preconceived notions.[8]
-
Recommendation: Utilize a broad GPCR panel (e.g., >100 targets) that includes a diverse array of receptor families (aminergic, peptidergic, etc.). The primary screen should be a functional assay, such as a calcium flux or a generic β-arrestin recruitment assay, which can detect both agonist and antagonist activity for many GPCRs.[8][9]
Phase 2: Hit Confirmation and Potency Determination
Hits identified in the primary screen must be validated to eliminate false positives and to quantify their activity.
-
Hit Confirmation: Re-test the compound at a single, high concentration against the identified target(s) in the same assay format.
-
Dose-Response Analysis: For confirmed hits, perform a multi-point dose-response curve (typically 8-10 concentrations) to determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (Eₘₐₓ).
Table 1: Hypothetical Dose-Response Data for Validated GPCR Hit
| Parameter | Value | Description |
|---|---|---|
| Target Receptor | Adrenergic Alpha-2A | The confirmed biological target from screening. |
| Assay Type | Gαi-coupled cAMP Inhibition | Functional assay measuring the inhibition of forskolin-stimulated cAMP. |
| EC₅₀ | 75 nM | The molar concentration of the compound that produces 50% of its maximal response. |
| Eₘₐₓ | 95% (vs. reference agonist) | The maximum response achievable by the compound relative to a known full agonist. |
| Hill Slope | 1.1 | Indicates a standard sigmoidal dose-response relationship. |
Phase 3: Detailed Mechanism of Action Elucidation
Once a primary target is validated, a suite of specific assays is required to precisely define the compound's mechanism of action. Assuming the validated hit is a GPCR, the following assays are critical.
A. Radioligand Binding Assays
-
Purpose: To determine if the compound directly binds to the receptor and to measure its binding affinity (Kᵢ).[10]
-
Methodology: A competitive binding assay is performed using a known radiolabeled ligand for the target receptor.[11] The ability of increasing concentrations of the test compound to displace the radioligand from the receptor is measured.[10][12] This directly confirms a physical interaction and provides the Kᵢ value, a measure of binding affinity.
B. Second Messenger Functional Assays
-
Purpose: To confirm the functional effect of receptor binding on downstream signaling pathways. The choice of assay depends on the G-protein the receptor couples to (Gαs, Gαi, Gαq).[13][14]
-
Methodology (Example for a Gαi-coupled receptor):
-
cAMP Inhibition Assay: Gαi-coupled receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[13] Cells expressing the target receptor are stimulated with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels. The ability of the test compound to reduce this forskolin-stimulated cAMP level is then measured, typically using HTRF or luminescence-based immunoassays.[13][15]
-
Caption: Gαi signaling pathway inhibited by an agonist.
C. β-Arrestin Recruitment Assays
-
Purpose: To determine if the compound promotes the interaction of the GPCR with β-arrestin. This is crucial for understanding receptor desensitization, internalization, and for identifying "biased agonism," where a ligand preferentially activates G-protein or β-arrestin pathways.[9][16][17]
-
Methodology: Numerous assay formats exist, including enzyme fragment complementation (EFC), BRET, or Tango assays.[9][14][18][19] In a typical EFC-based assay (e.g., PathHunter), the GPCR is tagged with one enzyme fragment and β-arrestin with the other.[9] Ligand-induced recruitment brings the fragments together, reconstituting enzyme activity, which is measured via a luminescent or chemiluminescent signal.[9][18]
Phase 4: Selectivity Profiling
-
Purpose: To assess the compound's specificity for its primary target.
-
Methodology: The compound should be tested in functional assays against closely related receptor subtypes (e.g., if the hit is Adrenergic Alpha-2A, test against Alpha-2B, Alpha-2C, and other adrenoceptors). High selectivity is a desirable trait for a therapeutic candidate, as it can reduce the potential for off-target side effects.
Detailed Experimental Protocol: HTRF cAMP Assay for a Gαi-Coupled Receptor
This protocol provides a step-by-step methodology for determining the potency of a test compound at a Gαi-coupled GPCR.
Objective: To measure the concentration-dependent inhibition of forskolin-stimulated cAMP production by N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine.
Materials:
-
HEK293 cells stably expressing the target Gαi-coupled GPCR.
-
Cell culture medium (e.g., DMEM/F12, 10% FBS).
-
Assay buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, 500 µM final concentration).
-
Adenylyl cyclase activator (e.g., Forskolin, 10 µM final concentration).
-
Test compound and reference agonist.
-
HTRF cAMP detection kit (e.g., from Cisbio, PerkinElmer).[13][15]
-
White, low-volume 384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Compound Plating:
-
Prepare a serial dilution of the test compound and reference agonist in assay buffer (e.g., 10-point, 3-fold dilution series) at 4x the final desired concentration.
-
Dispense 5 µL of the diluted compounds into the 384-well assay plate. Include "vehicle only" controls.
-
-
Cell Dispensing:
-
Dispense 5 µL of the cell suspension into each well of the assay plate.
-
Incubate for 30 minutes at room temperature to allow compound binding.
-
-
Forskolin Stimulation:
-
Prepare a 2x solution of forskolin in assay buffer.
-
Add 10 µL of the forskolin solution to all wells except the "basal" control wells (add 10 µL of assay buffer to these).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (d2-labeled cAMP and Eu³⁺-cryptate-labeled anti-cAMP antibody) according to the manufacturer's protocol.[13]
-
Add 10 µL of the d2-cAMP solution followed by 10 µL of the cryptate-antibody solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the 665/620 ratio for each well.
-
Convert ratios to cAMP concentrations using a standard curve run in parallel.
-
Normalize the data: Set the "vehicle + forskolin" signal as 0% inhibition and the "basal" signal as 100% inhibition.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Conclusion
The proposed phased in vitro investigation provides a robust and logical framework for elucidating the mechanism of action of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine. By progressing from broad screening to detailed mechanistic and selectivity studies, this strategy will generate a comprehensive pharmacological profile, determining not only the primary molecular target but also the nature of the interaction (affinity, function, and potential for biased signaling). This detailed understanding is an essential prerequisite for any further drug development efforts.
References
- Tetrazoles: A multi-potent motif in drug design - VU Research Repository. (2024, September 14). VU Research Repository.
-
Bioisosteres in Drug Discovery: Focus on Tetrazole. (2019, November 25). Taylor & Francis. [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017, November 20). NCBI. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025, October 23). ACS Publications. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 7). Frontiers. [Link]
-
Calculations and Instrumentation used for Radioligand Binding Assays. (2012, May 1). NCBI - NIH. [Link]
-
Three new energetic complexes with N,N-bis(1H-tetrazole-5-yl)-amine as high energy density materials: syntheses, structures, characterization and effects on the thermal decomposition of RDX. Dalton Transactions (RSC Publishing). [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017, November 20). NCBI. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter. [Link]
-
Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). (2021, January 10). MDPI. [Link]
-
Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
cAMP Hunter™ eXpress GPCR Assay. DiscoverX. [Link]
-
Tetrazoles via Multicomponent Reactions. (2019, February 1). Chemical Reviews - ACS Publications. [Link]
-
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010, October 18). Agilent. [Link]
-
A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. (2020, April 10). bioRxiv.org. [Link]
-
The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism. (2012, February 3). Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
Progress of N, N-bis(1(2)H-tetrazol-5-yl)amine and its derivatives. ResearchGate. [Link]
-
An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023, March 2). bioRxiv. [Link]
-
NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-). PubMed. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023, July 7). ACS Measurement Science Au. [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023, November 6). bioRxiv. [Link]
-
Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. (2020, June 29). PNAS. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI. [Link]
Sources
- 1. vuir.vu.edu.au [vuir.vu.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 17. pnas.org [pnas.org]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
A Technical Guide to the In Silico Prediction of pKa Values for N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] For ionizable molecules, the pKa dictates the charge state at a given physiological pH, which in turn influences crucial ADMET properties including solubility, membrane permeability, and target binding affinity.[1][2][3] This guide provides an in-depth technical framework for the in silico prediction of pKa values for N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine, a molecule featuring two key ionizable centers: an acidic tetrazole ring and a basic secondary amine. We will explore the theoretical underpinnings of computational pKa prediction, present a detailed protocol using a quantum mechanics (QM)-based approach, and interpret the resulting data in the context of drug development. The methodologies described herein are designed to provide researchers with a robust and scientifically grounded workflow for estimating this vital molecular property.
Introduction: The Central Role of pKa in Medicinal Chemistry
In modern drug discovery, it is estimated that approximately 95% of drug candidates possess ionizable groups.[1] The degree of ionization, quantified by the pKa, is not a static property but exists in a dynamic equilibrium that is highly dependent on the pH of the surrounding environment. This is of profound importance as a drug molecule traverses different biological compartments, from the acidic environment of the stomach (pH ~1.5-3.5) to the near-neutral pH of the blood (pH ~7.4) and the cytoplasm.
The ionization state directly impacts:
-
Solubility: Ionized species are generally more soluble in aqueous environments like blood plasma, aiding in distribution.[2]
-
Permeability: Neutral, uncharged species are typically more lipophilic and can more readily cross lipid bilayer membranes to reach intracellular targets.[2]
-
Target Binding: The charge of a molecule is often critical for forming electrostatic interactions (e.g., salt bridges) with amino acid residues in the binding pocket of a target protein.[1]
-
ADMET Properties: pKa influences absorption, distribution, metabolism, excretion, and toxicity profiles.[1][2]
Therefore, the ability to accurately predict pKa values early in the discovery pipeline is crucial for designing molecules with desirable drug-like properties and avoiding costly late-stage failures.[4]
Molecular Analysis: Ionizable Centers of the Target Compound
The subject of our analysis, N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine, possesses two distinct ionizable functional groups. A comprehensive pKa prediction must address both sites to fully characterize the molecule's behavior across a physiological pH range.
-
The Acidic Center: 5-Substituted 1H-Tetrazole Ring The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[5][6][7] It is a weak acid due to the proton on the ring nitrogen. The pKa of the parent 1H-tetrazole is approximately 4.9.[8] The substituent at the 5-position significantly modulates this acidity. Electron-donating groups, such as the alkyl amine side chain in our target molecule, are expected to increase the pKa (decrease the acidity) compared to the parent tetrazole.[5]
-
The Basic Center: Secondary Aliphatic Amine The secondary amine is a Brønsted-Lowry base, capable of accepting a proton to form a positively charged alkylammonium ion.[9][10] The pKa of its conjugate acid provides a measure of its basicity. Simple alkyl amines typically have conjugate acid pKa values in the range of 9.5 to 11.0.[10] The basicity is influenced by a combination of the inductive effect of the alkyl groups (which stabilize the positive charge of the conjugate acid) and solvation effects.[9][10]
The ionization equilibria for the molecule are illustrated below.
Sources
- 1. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. chemaxon.com [chemaxon.com]
- 4. optibrium.com [optibrium.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. vuir.vu.edu.au [vuir.vu.edu.au]
- 8. Tetrazole - Wikipedia [en.wikipedia.org]
- 9. jove.com [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
step-by-step synthesis protocol for N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
An Application Note on the Synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
Introduction
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a chemical compound with potential applications in pharmaceutical research and development.[1] The tetrazole moiety is a well-regarded isostere for carboxylic acids in drug design, often leading to improved metabolic stability and bioavailability.[2] This document provides a detailed, two-step protocol for the synthesis of this secondary amine, designed for researchers and scientists in drug development. The chosen synthetic strategy is a robust and widely used method in medicinal chemistry: the formation of a key tetrazole intermediate followed by a reductive amination reaction.
The synthesis commences with the preparation of 5-(chloromethyl)-1H-tetrazole, a versatile building block. This is followed by a nucleophilic substitution reaction with 2-methylpropan-1-amine to yield the target compound. This approach is selected for its reliability and the commercial availability of the starting materials.
PART 1: Synthesis of 5-(Chloromethyl)-1H-tetrazole
The initial step involves the synthesis of 5-(chloromethyl)-1H-tetrazole from 2-chloroacetonitrile and sodium azide. This reaction is a [3+2] cycloaddition, a common method for forming the tetrazole ring.[3]
Reaction Scheme
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Chloroacetonitrile | C2H2ClN | 75.50 | 1.0 eq | Corrosive, toxic |
| Sodium Azide | NaN3 | 65.01 | 1.2 eq | Highly toxic, explosive |
| Zinc Chloride | ZnCl2 | 136.30 | 0.5 eq | Catalyst, hygroscopic |
| Water | H2O | 18.02 | Solvent | |
| Hydrochloric Acid | HCl | 36.46 | For acidification | |
| Ethyl Acetate | C4H8O2 | 88.11 | For extraction |
Step-by-Step Protocol
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add 2-chloroacetonitrile (1.0 eq), sodium azide (1.2 eq), and zinc chloride (0.5 eq) in water. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(chloromethyl)-1H-tetrazole.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
PART 2: Synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
The final step is the N-alkylation of 2-methylpropan-1-amine with the synthesized 5-(chloromethyl)-1H-tetrazole.[4][5] This is a nucleophilic substitution reaction where the amine displaces the chloride.
Reaction Scheme
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 5-(Chloromethyl)-1H-tetrazole | C2H3ClN4 | 118.52 | 1.0 eq | Irritant |
| 2-Methylpropan-1-amine | C4H11N | 73.14 | 2.0 eq | Flammable, corrosive |
| Triethylamine | (C2H5)3N | 101.19 | 1.5 eq | Base, corrosive |
| Acetonitrile | CH3CN | 41.05 | Solvent |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-(chloromethyl)-1H-tetrazole (1.0 eq) in acetonitrile.
-
Amine Addition: Add 2-methylpropan-1-amine (2.0 eq) to the solution.
-
Base Addition: Add triethylamine (1.5 eq) to the reaction mixture to act as a base and scavenge the HCl byproduct.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel to yield the final product, N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine.
References
- CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole - Google Patents.
-
A novel approach for the synthesis of 5-substituted-1H-tetrazoles - SciELO. Available at: [Link]
-
1H-Tetrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
One-step Synthesis to an Insensitive Explosive: N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA) | Request PDF - ResearchGate. Available at: [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC. Available at: [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl - SciELO. Available at: [Link]
-
Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 - SciELO. Available at: [Link]
-
N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC. Available at: [Link]
-
Di(1H-tetrazol-5-yl)methane as Neutral Ligand in Energetic Transition Metal Complexes. Available at: [Link]
-
an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines - ResearchGate. Available at: [Link]
-
Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies - Semantic Scholar. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions - PMC - NIH. Available at: [Link]
-
Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed. Available at: [Link]
-
Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Available at: [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - OUCI. Available at: [Link]
-
Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl) - PMC. Available at: [Link]
-
Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Available at: [Link]
-
2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine - NextSDS. Available at: [Link]
-
Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing). Available at: [Link]
-
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. Available at: [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - Semantic Scholar. Available at: [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. scielo.org.za [scielo.org.za]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
Application Notes and Protocols: N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine as a Carboxylic Acid Bioisostere
Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of a lead compound to enhance its pharmacological profile is a cornerstone of the drug discovery process. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical properties, is a powerful tool to overcome challenges related to potency, selectivity, pharmacokinetics, and toxicity.[1][2] The carboxylic acid moiety, while a common feature in many biologically active molecules due to its ability to form key interactions with biological targets, often presents liabilities such as poor metabolic stability, low cell permeability, and potential for off-target effects.[3]
The 5-substituted-1H-tetrazole has emerged as one of the most successful bioisosteres for the carboxylic acid group.[4] This is exemplified by the blockbuster antihypertensive drug, Losartan, where the replacement of a carboxylic acid with a tetrazole ring was pivotal to its oral bioavailability and efficacy.[5] Tetrazoles mimic the acidic nature and planar geometry of carboxylic acids, allowing them to engage in similar hydrogen bonding and ionic interactions with protein targets.[6] However, they offer distinct advantages, including increased metabolic stability against common metabolic pathways that target carboxylic acids and a more delocalized charge, which can influence protein-ligand interactions and physicochemical properties.[7][8]
This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine as a bioisosteric replacement for its corresponding carboxylic acid analogue. These application notes are designed for researchers, scientists, and drug development professionals to facilitate the rational design and experimental validation of this specific bioisosteric substitution in their drug discovery programs.
Physicochemical Properties: A Comparative Analysis
The rationale for employing a tetrazole as a carboxylic acid bioisostere is grounded in their comparable physicochemical properties, particularly their acidity (pKa) and lipophilicity (logP/logD).
| Property | Carboxylic Acid Moiety | 5-Substituted-1H-tetrazole Moiety | Rationale for Bioisosteric Replacement |
| pKa | ~4-5 | ~4.5-5.5[9] | Similar acidity ensures that the tetrazole is also ionized at physiological pH, enabling it to mimic the ionic interactions of the carboxylate group.[10] |
| Lipophilicity (logP/logD) | Generally lower | Generally higher[9] | Increased lipophilicity can lead to improved membrane permeability and oral bioavailability. However, this can also sometimes lead to increased plasma protein binding.[11] |
| Metabolic Stability | Susceptible to glucuronidation and other phase II conjugations. | Generally more resistant to metabolic degradation.[12] | Enhanced metabolic stability can lead to a longer in-vivo half-life and improved pharmacokinetic profile. |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | The tetrazole ring has multiple nitrogen atoms that can act as hydrogen bond acceptors, and the N-H bond is a donor. | The ability to participate in similar hydrogen bonding networks is crucial for maintaining binding affinity to the target protein. |
| Electronic Profile | Localized negative charge on the carboxylate. | Delocalized negative charge across the tetrazole ring.[13] | The diffuse charge of the tetrazole anion can lead to different, and sometimes more favorable, interactions with the receptor binding pocket.[6] |
Synthesis Protocols
A direct comparative evaluation of a bioisosteric pair necessitates the synthesis of both the target molecule and its analogue. Below are detailed, plausible protocols for the synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine and its corresponding carboxylic acid.
Protocol 1: Synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
The synthesis of the target tetrazole is proposed via a two-step process involving the formation of a nitrile intermediate followed by a [3+2] cycloaddition reaction with an azide source.[14]
Caption: Synthetic scheme for N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine.
Step 1: Synthesis of 2-(Isobutylamino)acetonitrile
-
To a stirred solution of isobutylamine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add potassium carbonate (1.5 eq) as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(isobutylamino)acetonitrile.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
-
In a round-bottom flask, dissolve 2-(isobutylamino)acetonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or water.[13]
-
Add sodium azide (1.5 eq) and a Lewis acid catalyst such as zinc chloride (0.5 eq) or triethylamine hydrochloride.[15]
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH ~2-3 to protonate the tetrazole. Caution: Azides are toxic and potentially explosive. Handle with appropriate safety precautions.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
Protocol 2: Synthesis of the Carboxylic Acid Analogue: 3-Methyl-2-(aminomethyl)butanoic acid
A plausible route to the corresponding carboxylic acid analogue involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.
Sources
- 1. Three new energetic complexes with N,N-bis(1H-tetrazole-5-yl)-amine as high energy density materials: syntheses, structures, characterization and effects on the thermal decomposition of RDX - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations [beilstein-journals.org]
- 6. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 12. Carboxylic acids and tetrazoles as isosteric replacements for sulfate in cholecystokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sci-rad.com [sci-rad.com]
- 15. US5629331A - Process for the preparation of a tetrazole derivative in two crystalline forms and novel the crystalline forms thereof - Google Patents [patents.google.com]
APPLICATION NOTE & PROTOCOL: Coordination Chemistry of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine in Transition Metal Complexes
Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary
The rational design of metal-organic architectures relies heavily on the geometric and electronic properties of the chosen organic ligands. N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine (TzMPA) represents a highly versatile, asymmetric multidentate ligand. By combining a nitrogen-rich, rigid tetrazole ring with a sterically bulky, flexible isobutylamine moiety, TzMPA offers unique topological control over transition metal coordination. This application note details the mechanistic causality of TzMPA coordination, provides self-validating experimental protocols for synthesizing discrete and polymeric metal complexes, and outlines analytical checkpoints to ensure phase purity and structural integrity.
Mechanistic Insights: Causality in Ligand Coordination
To successfully deploy TzMPA in the synthesis of metallodrugs, luminescent materials, or metal-organic frameworks (MOFs), one must understand the thermodynamic and kinetic drivers of its coordination behavior.
The Role of pH in Tetrazole Deprotonation
The coordination mode of TzMPA is fundamentally dictated by the pH of the reaction medium[1]. The tetrazole proton has a pKa of approximately 4.5–5.0.
-
Acidic to Neutral Conditions (pH < 5): The tetrazole ring remains protonated. TzMPA acts primarily as a neutral bidentate ligand, chelating transition metals (e.g., Zn²⁺, Cu²⁺) via the secondary amine nitrogen and the N4 atom of the tetrazole ring. This steric encapsulation typically terminates lattice growth, yielding zero-dimensional (0D) discrete mononuclear or dinuclear complexes[2].
-
Basic Conditions (pH > 6): Deprotonation yields the tetrazolate anion, activating the N1, N2, and N3 atoms. The ligand transforms into a multidentate bridge (μ2 or μ3 modes), driving the self-assembly of 1D chains, 2D layers, or 3D coordination polymers[3].
Steric Modulation via the Isobutyl Group
Unlike simpler symmetric ligands such as bis-(1H-tetrazol-5-ylmethyl)-amine[1], the 2-methylpropan-1-amine (isobutyl) tail of TzMPA introduces significant steric hindrance. This bulk prevents the dense interpenetration often observed in tetrazole-based MOFs, forcing the framework to adopt more open topologies or stabilizing lower-dimensional architectures with higher solvent-accessible void volumes[4].
Fig 1: pH-dependent coordination pathways of TzMPA with transition metals.
Quantitative Data Presentation
The structural outcome of TzMPA coordination is highly predictable when reaction parameters are strictly controlled. Table 1 summarizes the expected crystallographic and functional outcomes based on analogous tetrazole-amine transition metal systems[2],[3].
Table 1: Representative TzMPA-Transition Metal Coordination Profiles
| Target Architecture | Metal Precursor | Optimal pH | Primary Coordination Mode | Dimensionality | Typical Application |
| [Zn(TzMPA)₂(H₂O)₂] | Zn(NO₃)₂·6H₂O | 4.5 | Bidentate (Chelating) | 0D (Discrete) | Photoluminescence |
| [Cu(TzMPA)(Cl)]ₙ | CuCl₂·2H₂O | 6.0 | μ2-Bridging + Chelating | 1D (Chain) | Antimicrobial Metallodrugs |
| [Cd₃(TzMPA)₄(N₃)₂]ₙ | Cd(NO₃)₂·4H₂O | 7.5 | μ3-Bridging | 3D (Framework) | Gas Adsorption / Separation |
Experimental Design: Self-Validating Protocols
To ensure reproducibility, the following protocol utilizes a hydrothermal synthesis approach, which provides the high activation energy required to overcome the steric hindrance of the isobutyl group and access thermodynamically stable crystalline phases[4].
Protocol: Hydrothermal Synthesis of a 2D/3D[Zn(TzMPA)]ₙ Framework
Reagents Required:
-
TzMPA ligand (0.5 mmol, ~77.6 mg)
-
Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O (0.5 mmol, ~148.7 mg)
-
Triethylamine (TEA) or 1M NaOH
-
Deionized Water and Ethanol (HPLC grade)
Step-by-Step Methodology:
-
Ligand Solubilization: Dissolve 0.5 mmol of TzMPA in 10 mL of a 1:1 (v/v) mixture of deionized water and ethanol. Stir continuously at ambient temperature for 15 minutes.
-
Metal Introduction: Slowly add 0.5 mmol of Zn(NO₃)₂·6H₂O to the ligand solution. Causality Note: Adding the metal salt before adjusting the pH prevents the premature precipitation of insoluble metal hydroxides.
-
pH Modulation: Add TEA dropwise while monitoring with a calibrated pH meter until the solution reaches pH 6.5–7.0. Causality Note: This specific pH window ensures the deprotonation of the tetrazole ring, activating it for multidimensional bridging[1].
-
Hydrothermal Assembly: Transfer the homogenous solution into a 25 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat in a programmable oven at 120 °C for 48 hours.
-
Controlled Crystallization: Cool the autoclave to room temperature at a controlled rate of 2 °C/h. Causality Note: Rapid cooling causes kinetic trapping and amorphous precipitation; a slow ramp rate is critical for growing diffraction-quality single crystals.
-
Isolation: Filter the resulting colorless block crystals, wash sequentially with distilled water and ethanol to remove unreacted precursors, and dry in air.
Fig 2: Self-validating hydrothermal workflow for TzMPA-metal complex synthesis.
Trustworthiness: Analytical Checkpoints
A protocol is only as reliable as its validation mechanisms. Before proceeding to advanced applications (e.g., biological assays or gas sorption), the synthesized complex must pass the following self-validating checkpoints:
-
Fourier-Transform Infrared Spectroscopy (FT-IR):
-
Validation Target: Confirm ligand deprotonation and coordination.
-
Pass Criteria: The broad, sharp ν (N-H) stretching band of the free tetrazole at ~3100 cm⁻¹ must disappear, indicating successful deprotonation and metal coordination. The secondary amine ν (N-H) stretch should shift from ~3300 cm⁻¹ to a lower wavenumber, confirming amine-metal chelation[2].
-
-
Thermogravimetric Analysis (TGA):
-
Validation Target: Differentiate lattice solvent from coordinated solvent.
-
Pass Criteria: A weight loss step below 100 °C indicates lattice water/ethanol. A distinct, secondary weight loss step between 150–220 °C validates the presence of tightly bound coordinated water molecules in the metal's inner sphere[3].
-
-
Powder X-Ray Diffraction (PXRD):
-
Validation Target: Ensure bulk phase purity.
-
Pass Criteria: The experimental PXRD pattern of the bulk powder must perfectly match the simulated pattern generated from Single-Crystal X-Ray Diffraction (SCXRD) data. Any extraneous peaks indicate unreacted precursors or polymorphic impurities.
-
References
- Zinc and cadmium complexes based on bis-(1H-tetrazol-5-ylmethyl/ylethyl)-amine ligands: structures and photoluminescence properties. CrystEngComm (RSC Publishing).
- New metal-organic complexes based on bis(tetrazole) ligands: Synthesis, structures and properties.
- Zinc and cadmium metal-directed coordination polymers: in situ flexible tetrazole ligand synthesis, structures, and properties. CrystEngComm (RSC Publishing).
- Syntheses, structures and properties of seven H2BTA coordinating 3-D metallic complexes containing 0-, 1-, 2-, and 3-D frameworks.
Sources
- 1. Zinc and cadmium complexes based on bis-(1H-tetrazol-5-ylmethyl/ylethyl)-amine ligands: structures and photoluminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Zinc and cadmium metal-directed coordination polymers: in situ flexible tetrazole ligand synthesis, structures, and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Note: A Robust, Validated HPLC Method for the Analysis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
Abstract
This application note describes the systematic development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine. The analyte, a small polar molecule containing both a basic primary amine and an acidic tetrazole moiety, presents unique chromatographic challenges. This guide details a logical, science-driven approach, from initial analyte characterization and method screening to final optimization and validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The final method utilizes a C18 stationary phase with a phosphate-buffered mobile phase, demonstrating excellent peak symmetry, retention, and resolution, suitable for quality control and purity assessment in a drug development setting.
Introduction
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a nitrogen-rich heterocyclic compound. The tetrazole ring is a key functional group in medicinal chemistry, often used as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and cell permeability.[1][2] The presence of both a primary amine and the tetrazole ring makes the molecule zwitterionic, with its overall charge and polarity being highly dependent on pH. Accurate and precise quantification of such compounds is critical for ensuring the quality, safety, and efficacy of potential drug candidates and their intermediates.
The primary challenge in developing an HPLC method for this analyte is its polar and ionizable nature, which can lead to poor retention on traditional reversed-phase columns and problematic peak shapes. This note provides a comprehensive workflow for overcoming these challenges.
Analyte Properties & Chromatographic Considerations
A successful method development strategy begins with understanding the analyte's physicochemical properties.
Structure:
Figure 1. Chemical structure of the analyte.
Key Physicochemical Properties:
The molecule possesses two ionizable centers: the basic primary amine and the acidic tetrazole ring.
| Property | Functional Group | Estimated Value | Implication for RP-HPLC |
| pKa (acidic) | Tetrazole N-H | ~4.8 - 5.0[2][3] | At pH > 5, the ring is deprotonated (anionic), increasing polarity and reducing retention. |
| pKa (basic) | Primary Amine (-NH₂) | ~9.5 - 10.5 | At pH < 9.5, the amine is protonated (cationic). This charge can cause tailing via interaction with residual silanols on the stationary phase. |
Due to these properties, the analyte is highly polar, especially when one or both groups are ionized. This necessitates careful control of mobile phase pH to achieve adequate retention and symmetrical peak shape. Reversed-phase chromatography is selected as the primary mode due to its versatility, but strategies to retain polar compounds must be employed.
HPLC Method Development Strategy
Our strategy is a multi-step process designed to systematically identify and optimize the critical parameters affecting the separation.
Diagram 1: HPLC Method Development and Validation Workflow.
Initial Screening and Rationale
-
Stationary Phase Selection: A standard C18 column is the most common starting point in reversed-phase HPLC.[4] We selected a modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 5 µm) known for good performance across a moderate pH range (2.5-8.0). Such columns minimize residual silanol interactions, which is crucial for achieving good peak shape with basic compounds.[5]
-
Detector Selection: The tetrazole ring provides UV absorbance. A photodiode array (PDA) detector was used to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax was found to be approximately 210 nm, providing excellent sensitivity.
-
Mobile Phase pH Screening: pH is the most critical parameter for this analyte.[6][7]
-
Low pH (e.g., 2.5-3.5): At this pH, the primary amine is fully protonated (+1 charge), and the tetrazole ring is neutral. The positive charge can lead to strong, undesirable interactions with negatively charged residual silanols on the silica backbone, causing peak tailing. However, retention is often enhanced for the overall molecule.
-
Neutral pH (e.g., 6.5-7.5): In this range, the tetrazole is deprotonated (-1 charge) and the amine is protonated (+1 charge), forming a zwitterion. This can significantly reduce retention, potentially causing the analyte to elute near the void volume.
-
Screening Result: Initial experiments showed that a low pH mobile phase (pH 3.0) provided the best balance of retention and peak shape. A phosphate buffer was chosen for its excellent buffering capacity in this pH range.
-
-
Organic Modifier Screening: Acetonitrile was chosen over methanol as it typically provides better peak shapes for basic compounds and lower backpressure.
Method Optimization
The goal of optimization is to achieve a retention factor (k) between 2 and 10, a tailing factor (Tf) close to 1.0, and high efficiency (N).
Diagram 2: Decision Logic for Chromatographic Optimization.
Based on the screening results, the mobile phase composition was fine-tuned. A gradient elution was selected to ensure any potential impurities with different polarities would be eluted effectively.
Final Optimized Method and Protocol
Protocol for Sample and Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic (KH₂PO₄) solution in HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (90:10 v/v).
-
Standard Preparation: Accurately weigh approximately 10 mg of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine reference standard and dissolve in 100.0 mL of diluent to obtain a stock solution of 100 µg/mL.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the diluent.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 10 min; hold at 70% B for 2 min; return to 10% B in 0.1 min; hold for 2.9 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | PDA at 210 nm |
| Run Time | 15 minutes |
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9][10]
Validation Parameters Summary:
| Parameter | Acceptance Criteria | Result |
| Specificity | Peak is pure and free from interference from blank and placebo. | Passed. No interference observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Passed. r² = 0.9998 over 10-150 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery | Passed. Average recovery was 99.7%. |
| Precision (Repeatability) | RSD ≤ 2.0% | Passed. RSD = 0.45% (n=6). |
| Precision (Intermediate) | RSD ≤ 2.0% | Passed. RSD = 0.82% (inter-day, inter-analyst). |
| LOD | S/N ratio ≥ 3 | 0.5 µg/mL |
| LOQ | S/N ratio ≥ 10 | 1.5 µg/mL |
| Robustness | RSD ≤ 2.0% for varied conditions | Passed. Method is robust to small changes in pH (±0.2), Flow (±0.1 mL/min), and Temp (±2°C). |
A representative chromatogram of the standard at 100 µg/mL is shown below:
Figure 2. Chromatogram of the analyte under optimized conditions, showing a sharp, symmetrical peak with a retention time of approximately 6.2 minutes.
Conclusion
A systematic and scientifically-driven approach was successfully applied to develop a robust RP-HPLC method for the challenging polar, ionizable compound N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine. By carefully considering the analyte's physicochemical properties, particularly its pKa values, and by optimizing the mobile phase pH, excellent chromatographic performance was achieved. The method was fully validated according to ICH guidelines and demonstrated high levels of specificity, linearity, accuracy, and precision. This method is suitable for routine quality control analysis, purity testing, and stability studies in a pharmaceutical development environment.
References
-
Dalton Transactions. (n.d.). Three new energetic complexes with N,N-bis(1H-tetrazole-5-yl)-amine as high energy density materials: syntheses, structures, characterization and effects on the thermal decomposition of RDX. RSC Publishing. Retrieved from [Link]
-
MDPI. (2021, January 10). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). Retrieved from [Link]
-
Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress of N, N-bis(1(2)H-tetrazol-5-yl)amine and its derivatives. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-methylpropan-1-amine. Retrieved from [Link]
-
Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
ICH. (1996, November 6). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
LCGC International. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ACS Publications. (2009, July 1). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
ACS Publications. (2019, February 1). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
Fiveable. (2025, August 15). Tetrazole: Organic Chemistry Study Guide. Retrieved from [Link]
-
Galaon, T., & David, V. (2012). The influence of mobile phase pH on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Revue Roumaine de Chimie, 57(2), 131-140. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 16). 15.12: Physical Properties of Amines. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fiveable.me [fiveable.me]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Incorporating N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine into Peptide and Peptoid Synthesis
Scientific Rationale & Mechanistic Grounding
The compound N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a highly specialized building block that functions as a C-terminal bioisostere for an N-isobutylglycine (peptoid Leucine, Nleu) residue [1]. By replacing the native C-terminal carboxylic acid with a 5-substituted 1H-tetrazole, this secondary amine provides a unique structural motif for advanced peptidomimetic drug design.
Tetrazoles are widely recognized as metabolically stable bioisosteres for carboxylic acids [1]. At physiological pH, the tetrazole ring (pKa ~4.5–5.5) is deprotonated, mimicking the planar, delocalized negative charge of a carboxylate. However, unlike carboxylates, tetrazoles are completely resistant to degradation by carboxypeptidases [2]. Incorporating this specific building block at the C-terminus of a peptide or peptoid sequence significantly prolongs the in vivo half-life of the therapeutic candidate while maintaining target receptor affinity.
Pharmacokinetic advantage of replacing a C-terminal carboxylate with a tetrazole bioisostere.
The Causality of Experimental Design
Integrating this building block into standard Solid-Phase Peptide Synthesis (SPPS) presents two distinct chemical challenges:
-
Tetrazole Protection & Anchoring: The acidic N-H of the tetrazole ring can undergo undesired acylation during peptide chain elongation. To solve this, we utilize 2-Chlorotrityl chloride (2-CTC) resin [2][3]. The bulky 2-CTC resin acts as both the solid support and an in situ orthogonal protecting group for the tetrazole nitrogen. Cleavage from 2-CTC requires only mild acid (e.g., 1-5% TFA or HFIP), preserving sensitive peptide sequences [3].
-
Steric Hindrance of the Secondary Amine: Because the building block is a secondary amine bearing a bulky isobutyl group, the subsequent coupling of the first Fmoc-amino acid is highly sterically hindered. Standard carbodiimide chemistry (DIC/HOBt) will fail. We must employ highly reactive uronium/aminium salts (e.g., HATU) or Oxyma-based reagents (e.g., COMU) to drive the acylation to completion [4].
Quantitative Data Summaries
To guide experimental choices, the following tables summarize the physicochemical advantages of the tetrazole modification and the required coupling reagent optimization.
Table 1: Physicochemical Comparison: C-Terminal Carboxylate vs. Tetrazole Bioisostere
| Property | Native Carboxylate (-COOH) | Tetrazole Bioisostere (-CN₄H) | Impact on Drug Design |
| pKa | ~ 2.0 – 4.0 (C-terminal) | ~ 4.5 – 5.5 | Maintains physiological anion status. |
| Lipophilicity (LogP) | Lower (Highly hydrophilic) | ~10x Higher than carboxylate | Enhances membrane permeability. |
| Metabolic Stability | Highly susceptible to cleavage | Completely resistant | Prevents carboxypeptidase degradation. |
| Geometry | Trigonal planar (120°) | Planar aromatic ring | Delocalizes charge over a larger radius. |
Table 2: Coupling Reagent Efficacy for Hindered Secondary Amines (Peptoid Residues)
| Reagent System | Activation Mechanism | Kinetics on 2° Amines | Epimerization Risk (Incoming AA) | Recommendation |
| DIC / HOBt | OBt Active Ester | Very Slow | Low | Not Recommended |
| HATU / DIPEA | OAt Active Ester | Fast | Moderate | Highly Recommended |
| COMU / DIPEA | Oxyma Active Ester | Very Fast | Low | Excellent Alternative |
| BTC (Triphosgene) | Acid Chloride | Extremely Fast | High | Use only if HATU/COMU fails. |
Strategic Workflow & Self-Validating Protocols
The following protocols establish a self-validating system. Each critical step includes an analytical checkpoint to ensure the reaction has proceeded correctly before advancing.
Workflow for Solid-Phase Synthesis of C-Terminal Tetrazole Peptoids using 2-CTC Resin.
Protocol 1: Direct Anchoring of the Tetrazole to 2-CTC Resin
Objective: Covalently attach N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine to the resin via the tetrazole nitrogen.
-
Resin Swelling: Weigh 1.0 g of 2-Chlorotrityl chloride resin (loading ~1.0 mmol/g) into a fritted SPPS reaction vessel. Swell in anhydrous Dichloromethane (DCM) for 30 minutes. Drain the solvent [2].
-
Anchoring Reaction: Dissolve 1.5 mmol (1.5 eq) of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine and 3.0 mmol (3 eq) of N,N-Diisopropylethylamine (DIPEA) in 10 mL of anhydrous DCM. Add the solution to the resin and agitate gently at room temperature for 2 hours.
-
Capping: To prevent unreacted trityl chloride sites from reacting with subsequent amino acids, add 1 mL of Methanol (MeOH) to the reaction mixture and agitate for an additional 20 minutes [2].
-
Washing: Drain the reaction mixture. Wash the resin extensively with DCM (3 × 10 mL), DMF (3 × 10 mL), and finally DCM (3 × 10 mL).
-
Validation (Microcleavage): Transfer ~5 mg of resin to a microcentrifuge tube. Treat with 100 µL of 1% TFA in DCM for 5 minutes. Filter and analyze the filtrate via LC-MS to confirm the presence of the building block mass [M+H]⁺.
Protocol 2: Coupling the First Fmoc-Amino Acid (Critical Step)
Objective: Acylate the sterically hindered secondary amine with the next Fmoc-protected amino acid.
-
Activation: In a separate vial, dissolve 4.0 mmol (4 eq relative to resin loading) of the incoming Fmoc-Amino Acid and 3.9 mmol (3.9 eq) of HATU in 8 mL of amine-free DMF [4].
-
Base Addition: Add 8.0 mmol (8 eq) of DIPEA to the activation vial. Stir for 1 minute to allow the active ester to form.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours. (Note: If synthesizing a highly difficult sequence, microwave assistance at 75°C for 15 minutes can be utilized).
-
Washing: Drain the vessel and wash the resin with DMF (5 × 10 mL).
-
Validation (Chloranil Test): The standard Kaiser test is blind to secondary amines. Perform a Chloranil test : take a few beads, add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.
-
Self-Validation: If the beads turn blue/green, unreacted secondary amine remains (repeat the coupling step). If the beads remain colorless/yellowish, acylation is complete.
-
Protocol 3: Chain Elongation and Mild Cleavage
Objective: Complete the peptide sequence and cleave the fully protected or deprotected tetrazole-peptide from the resin.
-
Elongation: Proceed with standard Fmoc-SPPS protocols (20% Piperidine in DMF for deprotection, followed by standard DIC/Oxyma or HATU couplings for primary amines)[4].
-
Cleavage Preparation: Once the sequence is complete, wash the resin with DCM (5 × 10 mL) and dry under a stream of nitrogen.
-
Mild Cleavage: To cleave the peptide while retaining the tetrazole moiety intact, treat the resin with a cleavage cocktail of 20% Hexafluoro-2-propanol (HFIP) in DCM (10 mL) for 30 minutes [2]. (Note: If global deprotection of side chains is required simultaneously, use 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours).
-
Isolation: Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure, and precipitate the crude tetrazole-peptide using cold diethyl ether. Centrifuge and lyophilize the resulting pellet.
References
- A Novel Approach to the SolidPhase Synthesis of Peptides with a Tetrazole at the C-Terminus. ResearchGate.
- Peptide-Heterocycle Hybrid Molecules: Solid-Phase-Supported Synthesis of Substituted N-Terminal 5-Aminotetrazole Peptides via Electrocyclization of Peptidic Imidoylazides. ACS Publications.
- C-Terminal 1-Aminoethyltetrazole-Containing Oligopeptides as Novel Alanine Racemase Inhibitors. PMC - NIH.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI.edu.
Application Notes & Protocols: In Vivo Dosing of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a novel small molecule compound featuring a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.[1][2][3] This structural feature can enhance metabolic stability and other beneficial physicochemical properties.[3] The presence of the tetrazole moiety suggests its potential for a range of pharmacological activities, as tetrazole derivatives have been successfully developed as antibacterial, anticancer, antifungal, and antihypertensive agents.[1][4]
The successful preclinical evaluation of any new chemical entity hinges on meticulously designed in vivo studies to determine its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[5] These studies are essential for establishing a safe and effective dosing regimen for potential first-in-human trials.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine, hereafter referred to as "Compound X," in rodent models. The principles and methodologies outlined here are grounded in established best practices for preclinical drug development.[8][9][10]
Section 1: Pre-formulation and Vehicle Selection
A critical initial step in any in vivo study is the development of a suitable formulation to ensure accurate and consistent delivery of the test compound.[6] The selection of an appropriate vehicle is determined by the physicochemical properties of Compound X, particularly its solubility.[11][12] Poorly soluble compounds pose significant challenges and often require multi-component vehicle systems.[12][13][14]
1.1. Causality Behind Vehicle Choice
The primary goal is to create a homogenous, stable solution or suspension that is well-tolerated by the animal model. The choice of vehicle can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of the compound.[15] An improper vehicle can lead to inaccurate results due to poor bioavailability or can introduce confounding variables through its own biological effects.[11][13] Therefore, a systematic screening process is imperative.
1.2. Protocol: Vehicle Solubility Screening
-
Objective: To identify a vehicle system that can solubilize or uniformly suspend Compound X at the desired concentration.
-
Materials: Compound X, a panel of common in vivo vehicles (see Table 1), vortex mixer, microcentrifuge tubes.
-
Procedure:
-
Weigh 1-5 mg of Compound X into separate microcentrifuge tubes.
-
Add a small, precise volume (e.g., 100 µL) of each test vehicle to the respective tubes.
-
Vortex vigorously for 2-5 minutes.
-
Visually inspect for dissolution. Note clarity, presence of particulates, or formation of a uniform suspension.
-
If not fully dissolved, incrementally add more vehicle and repeat vortexing until dissolution is achieved or the maximum desired dosing volume is approached.
-
For promising candidates, prepare a larger batch and assess stability at room temperature and 4°C over 24-48 hours.
-
Table 1: Common Vehicle Systems for Initial Screening
| Vehicle Type | Components | Suitability & Considerations | Reference |
| Aqueous | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | Ideal for water-soluble compounds. Isotonic and well-tolerated. | [15] |
| Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% (w/v) Methylcellulose (MC) in water | For poorly water-soluble compounds. Forms a suspension, not a true solution. Requires consistent mixing. | [11][12][14] |
| Co-Solvent | 10% DMSO, 40% PEG 400, 50% Saline | Can dissolve many poorly soluble compounds. DMSO proportion should be minimized due to potential toxicity. | [13][15] |
| Lipid-Based | Corn oil, Sesame oil, Olive oil | For highly lipophilic compounds. Suitable for oral administration. Can influence absorption. | [12][15] |
Section 2: Pilot Pharmacokinetic (PK) Study
Before initiating large-scale efficacy studies, a pilot PK study in a small cohort of animals is essential.[16] This study aims to characterize the ADME profile of Compound X, providing crucial data to inform the dosing regimen for subsequent, more extensive experiments.[17][18]
2.1. Importance of Pharmacokinetic Parameters
Key PK parameters guide the design of the main study:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t½ (Half-life): The time required for the drug concentration to decrease by half.[16]
Understanding these parameters, particularly the half-life, is critical for determining the appropriate dosing frequency (e.g., once daily, twice daily) to maintain therapeutic exposure.[17]
2.2. Experimental Workflow for Pilot PK Study
Caption: Workflow for a pilot pharmacokinetic study.
Table 2: Hypothetical Murine Pharmacokinetic Parameters for Compound X (Note: These are example values and must be determined experimentally)
| Parameter | Oral (PO) Administration (10 mg/kg) | Intravenous (IV) Administration (2 mg/kg) |
| Cmax | 850 ng/mL | 2500 ng/mL |
| Tmax | 1.0 h | 0.1 h |
| AUC (0-inf) | 4200 ng·h/mL | 3500 ng·h/mL |
| t½ | 4.5 h | 3.8 h |
| Bioavailability (F%) | ~24% | 100% (by definition) |
Section 3: Detailed In Vivo Dosing Protocols
The following protocols are provided as a template for oral and intravenous administration in mice, which are the most common animal models in drug discovery.[19][20] All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
3.1. Protocol: Oral Gavage (PO) Administration in Mice
Oral gavage is used to administer precise volumes of a substance directly into the stomach.[21][22][23]
-
Animal Restraint:
-
Properly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head.[24] The body should be supported.
-
-
Gavage Needle Measurement:
-
Needle Insertion:
-
Gently insert the ball-tipped gavage needle into one side of the mouth.
-
Advance the needle along the roof of the mouth toward the back of the throat. The mouse will typically swallow, which facilitates passage into the esophagus.[23]
-
The needle should pass smoothly with minimal resistance. If resistance is met, stop immediately, withdraw, and reposition. Forcing the needle can cause fatal injury.[23][24]
-
-
Substance Administration:
-
Once the needle is in place, administer the formulation slowly and steadily.
-
The maximum volume should not exceed 10 mL/kg of the animal's body weight (e.g., a 25g mouse should receive a maximum of 0.25 mL).[23]
-
-
Post-Procedure:
-
Gently withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.[24]
-
3.2. Protocol: Intravenous (IV) Tail Vein Injection in Mice
IV injection allows for direct administration into the systemic circulation, achieving 100% bioavailability.[25] This technique requires practice to master.[21]
-
Animal Warming & Restraint:
-
Warm the mouse under a heat lamp for a few minutes to dilate the lateral tail veins, making them more visible.
-
Place the mouse in a suitable mechanical restrainer.[22]
-
-
Vein Identification:
-
Wipe the tail with 70% ethanol to clean the area and improve visualization of the veins.
-
Identify one of the two lateral tail veins.
-
-
Needle Insertion:
-
Substance Administration:
-
Once the needle is in the lumen of the vein, inject the substance slowly.
-
There should be no resistance, and the vein may appear to clear as the solution is injected. If a subcutaneous bleb or "balloon" forms, the needle is not in the vein.[21]
-
-
Post-Procedure:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to stop any bleeding.
-
Return the mouse to its cage and monitor for recovery.
-
Section 4: Study Design and Authoritative Grounding
The design of preclinical studies must be rigorous to ensure the data is reliable and can support an Investigational New Drug (IND) application.[6][7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) require comprehensive preclinical safety and toxicology data before human trials can begin.[9][20]
4.1. Dose-Response and Group Allocation
-
Dose Selection: Doses for efficacy studies should be based on pilot PK/PD data and preliminary toxicity assessments. A typical design includes a vehicle control group, a low dose, a mid-dose, and a high dose to establish a dose-response relationship.[5] The high dose should aim to establish a No Observed Adverse Effect Level (NOAEL).[5]
-
Group Size: The number of animals per group should be sufficient to achieve statistical power while adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).
4.2. Decision Tree for Vehicle Selection
Caption: Decision tree for selecting an appropriate in vivo vehicle.
References
-
The (misleading) role of animal models in drug development. Frontiers. [Link]
-
Role of animal models in biomedical research: a review. Journal of Pharmaceutical Sciences and Research. [Link]
-
The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link]
-
Mouse Handling & Techniques. University of North Carolina at Chapel Hill Research. [Link]
-
Rodent Administration Route Tutorial. NIH Office of Animal Care and Use (OACU). [Link]
-
Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. Wyss Institute at Harvard University. [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Pharmacokinetic parameters for mice, rats, and dogs obtained by the noncompartmental analysis. ResearchGate. [Link]
-
Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences. [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]
-
Common Injection Routes in Mice. Addgene Blog. [Link]
-
Guide to Oral Gavage for Mice and Rats. Instech Laboratories. [Link]
-
Prediction of In Vivo Pharmacokinetic Parameters and Time– Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Gareth Conduit. [Link]
-
Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Optibrium. [Link]
-
Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches. Clinical Pharmacology & Therapeutics. [Link]
-
Preclinical Studies in Drug Development. PPD. [Link]
-
Murine Pharmacokinetic Studies. Journal of Visualized Experiments. [Link]
-
SOP 7.8 - Gavage Techniques in Small Animals (Mice). Queen's University. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
The Ultimate Guide to Preclinical IND Studies. Aragen Bioscience. [Link]
-
NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. PubMed. [Link]
-
Designing an In Vivo Preclinical Research Study. MDPI. [Link]
-
Preclinical research strategies for drug development. AMSbiopharma. [Link]
-
Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). Molecules. [Link]
-
Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. [Link]
-
Tetrazoles: A multi-potent motif in drug design. VU Research Repository. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. [Link]
-
New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. MDPI. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 6. ppd.com [ppd.com]
- 7. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 8. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 9. fda.gov [fda.gov]
- 10. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 14. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. garethconduit.org [garethconduit.org]
- 18. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 20. pfizer.com [pfizer.com]
- 21. research.unc.edu [research.unc.edu]
- 22. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 23. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 24. instechlabs.com [instechlabs.com]
- 25. blog.addgene.org [blog.addgene.org]
Preparation of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine Stock Solutions: An Application Note and Protocol
Introduction
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a small molecule of interest in various research and drug development endeavors. The preparation of accurate and stable stock solutions is a critical first step for any downstream application, ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive protocol for the preparation, storage, and quality control of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine stock solutions, grounded in established principles of small molecule handling and the known physicochemical properties of tetrazole-containing compounds.
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, imparts specific chemical characteristics to the molecule. Tetrazoles are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in aqueous solutions, though their solubility in the latter is often pH-dependent.[1][2] The stability of tetrazole-containing compounds can be influenced by factors including pH, temperature, and light exposure.[3] This protocol is designed to address these factors to ensure the integrity of the prepared stock solutions.
Physicochemical Properties
A summary of the known properties of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is presented in the table below. It is important to note that while general solubility information for tetrazoles is available, specific quantitative solubility data for this compound in various solvents is not widely published. Therefore, empirical determination is recommended.
| Property | Value | Source |
| CAS Number | 1250725-22-4 | [4] |
| Molecular Formula | C₆H₁₃N₅ | [4] |
| Molecular Weight | 155.2 g/mol | [4] |
| General Solubility | Soluble in DMSO, DMF, water, and ethyl acetate. | [1][2] |
Safety Precautions
Before handling N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier. While a specific MSDS for this compound is not publicly available, related tetrazole compounds are known to be potentially hazardous.[5] Therefore, the following general safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO), a common solvent for small molecules in biological assays.
Materials and Equipment
-
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine (solid)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Bath sonicator
Step-by-Step Procedure
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the container of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine to equilibrate to room temperature before opening to prevent condensation of moisture.
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.552 mg of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine (Molecular Weight = 155.2 g/mol ).
-
-
Dissolution:
-
Add the appropriate volume of high-purity DMSO to the vial containing the weighed compound. For a 10 mM solution with 1.552 mg of the compound, add 1.0 mL of DMSO.
-
Cap the vial securely and vortex the solution for at least 30 seconds to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved. If undissolved particles remain, sonication in a bath sonicator for 5-10 minutes can be employed. Gentle warming (e.g., to 37°C) may also aid dissolution, but the thermal stability of the compound should be considered.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials.[6] This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to one month), store the aliquots at -20°C. For long-term storage (up to six months), store at -80°C.[6] Protect the aliquots from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation and handling of stock solutions.
Quality Control of Stock Solutions
To ensure the integrity of the stock solutions, periodic quality control checks are recommended, especially for long-term studies.
-
Concentration Verification: The concentration of the stock solution can be verified using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[7][8] A calibration curve should be generated using freshly prepared standards of known concentrations.
-
Purity and Stability Assessment: HPLC can also be used to assess the purity of the stock solution and to detect the presence of any degradation products.[7] For stability studies, an aliquot of the stock solution can be analyzed at regular intervals (e.g., monthly) and the peak area of the parent compound compared to that of a freshly prepared standard. A decrease in the peak area or the appearance of new peaks may indicate degradation.
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or discoloration. If any are observed, the aliquot should be discarded.
Considerations for Aqueous Stock Solutions
While DMSO is a versatile solvent, it can be toxic to some cell lines at higher concentrations.[9] If an aqueous stock solution is required, the following points should be considered:
-
pH-Dependent Solubility: The solubility of tetrazole compounds in aqueous solutions is often pH-dependent.[1] It may be necessary to prepare a series of buffers with different pH values to determine the optimal pH for dissolution.
-
Buffering Capacity: When preparing a stock solution in a buffer, ensure that the buffering capacity is sufficient to maintain the desired pH upon addition to the experimental system.
-
Sterilization: Aqueous stock solutions should be filter-sterilized through a 0.22 µm filter before storage to prevent microbial growth.
Logical Relationship of Key Protocol Steps
Caption: Relationship between inputs, processes, and the final output.
Conclusion
The protocol outlined in this application note provides a robust framework for the preparation of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine stock solutions. By adhering to these guidelines, researchers can enhance the quality and reliability of their experimental data. It is imperative to remember that while this protocol is based on established scientific principles, compound-specific validation of solubility and stability is always recommended for the most rigorous scientific practice.
References
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
- Perreault, N. N., Halasz, A., & Hawari, J. (2020). Photodegradation of bis(1H-tetrazol-5-yl)amine (H2BTA)
-
Cold Spring Harbor Protocols. (n.d.). Stock Solutions. Retrieved from [Link]
-
ResearchGate. (2019, August 6). What is the best way to validate stability of stock solution and standard solution in HPLC? Retrieved from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
-
Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]
- de Souza, M. V. N., & de Almeida, M. V. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 43(8), 1134-1144.
- Jaiswal, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11.
- Gaponik, P. N., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION.
- Jaiswal, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11.
- Joo, Y. H., & Shreeve, J. M. (2010). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 15(4), 2639-2651.
- Joo, Y. H., et al. (2010). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 15(4), 2639-2651.
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. captivatebio.com [captivatebio.com]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
Welcome to the technical support center for the synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and improve your reaction yield and purity.
The synthesis of 5-substituted tetrazoles is a cornerstone in medicinal chemistry, as the tetrazole ring serves as a valuable bioisostere for the carboxylic acid group, enhancing metabolic stability and lipophilicity.[1] However, the seemingly straightforward N-alkylation of the tetrazole ring or the alkylation of an amine with a tetrazole-containing electrophile is fraught with challenges, most notably the control of regioselectivity and the prevention of side reactions. This guide is structured to address these issues head-on, providing both theoretical explanations and practical, actionable solutions.
Core Synthesis Pathway Analysis
The most common and direct route to N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine involves the nucleophilic substitution of a 5-(halomethyl)-1H-tetrazole (e.g., 5-(chloromethyl)-1H-tetrazole) with 2-methylpropan-1-amine (isobutylamine). This reaction, while conceptually simple, is complicated by the acidic N-H protons on the tetrazole ring.
Workflow: Nucleophilic Substitution Pathway
Below is a generalized workflow for the synthesis.
Caption: General workflow for the target synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction yield is consistently low (< 30%). What are the primary causes and how can I fix it?
Low yield is the most frequent complaint. The root cause can often be traced to one of three areas: poor reactivity of starting materials, competing side reactions, or product loss during workup.
Possible Cause 1: Ineffective Deprotonation or Base Incompatibility
The tetrazole N-H proton is acidic (pKa ≈ 4.9), similar to a carboxylic acid.[1] For the amine to act as an effective nucleophile, a suitable base is required to deprotonate the tetrazole, forming the more nucleophilic tetrazolate anion. An inappropriate base can lead to a stalled reaction.
-
Solution: Switch to a stronger, non-nucleophilic base. While triethylamine (Et₃N) can work, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective in polar aprotic solvents like DMF or acetonitrile.[2] They provide a heterogeneous reaction medium that can favor the desired reaction pathway.
Possible Cause 2: Side Reaction - Dialkylation
The desired product is a secondary amine, which itself is a nucleophile. It can react with another molecule of 5-(chloromethyl)-1H-tetrazole, leading to a dialkylated tertiary amine impurity. This consumes your starting material and complicates purification.
-
Solution: Use an excess of the primary amine. By increasing the concentration of 2-methylpropan-1-amine (3 to 5 equivalents), you statistically favor the reaction of the electrophile with the primary amine over the secondary amine product. This is often the most effective and economical solution.
Possible Cause 3: Starting Material Degradation
5-(halomethyl)-1H-tetrazoles can be unstable, especially at elevated temperatures or in the presence of moisture.[3] Decomposition reduces the amount of available electrophile.
-
Solution:
-
Check Purity: Ensure the 5-(chloromethyl)-1H-tetrazole is pure and dry before use.
-
Control Temperature: Start the reaction at room temperature or even 0 °C, and only warm if necessary after monitoring for initial product formation by TLC or LC-MS.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
Troubleshooting Logic Diagram
Caption: Logic tree for troubleshooting low yield.
Q2: My final product is a mixture of isomers that are very difficult to separate. What are these isomers and how can I control the selectivity?
This is a classic problem in tetrazole chemistry. The tetrazolate anion has two nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either position, leading to a mixture of N1- and N2-substituted regioisomers.[2] Their biological activities can differ significantly, making regiocontrol essential.
Regioisomer Formation
Caption: Competing N1 and N2 alkylation pathways.
Factors Influencing Regioselectivity:
The N1:N2 ratio is highly dependent on reaction conditions.[2] Generally, the N2 position is sterically less hindered, while the N1 anion is often considered the thermodynamic product.
-
Solvent: Polar aprotic solvents like DMF tend to favor N2 alkylation, while less polar solvents like THF or acetone can sometimes increase the proportion of the N1 isomer.
-
Base/Counter-ion: The nature of the cation from the base can influence selectivity. Larger cations (like Cs⁺ from Cs₂CO₃) can chelate with the tetrazolate anion, potentially directing alkylation towards the N2 position.
-
Electrophile: The nature of the leaving group and the steric bulk of the electrophile play a role. Harder electrophiles may favor N1, while softer ones favor N2.[4]
Solutions for Controlling Regioselectivity:
-
Screen Solvents and Bases: Systematically screen different conditions as outlined in the table below. This is the most practical approach.
-
Mitsunobu Reaction: For preferential N2-alkylation, a Mitsunobu reaction can be highly effective, using the corresponding alcohol (5-(hydroxymethyl)-1H-tetrazole) instead of the halide.[2]
-
Directed Synthesis: If a single isomer is absolutely required, consider a synthetic route that builds the tetrazole ring with the substituent already in place, for example, via a [3+2] cycloaddition of an azide with a pre-functionalized nitrile.[5]
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | Condition A (Favors N2) | Condition B (May increase N1) | Rationale |
| Solvent | DMF, Acetonitrile | THF, Acetone | Polar aprotic solvents solvate the cation, leaving a "freer" anion that attacks at the less hindered N2 site. |
| Base | Cs₂CO₃, K₂CO₃ | NaH | The counter-ion size and its interaction with the tetrazolate anion influence the accessibility of N1 vs. N2.[2] |
| Temperature | Lower Temp (0 to 25 °C) | Higher Temp (50 to 80 °C) | Lower temperatures favor the kinetically controlled product (often N2), while higher temperatures can allow for equilibration to the thermodynamic product (often N1). |
Q3: The reaction seems to work, but purification by column chromatography is messy and gives poor recovery. Are there better methods?
The target molecule has both a basic amine and an acidic tetrazole ring, making it zwitterionic at neutral pH. Its high polarity can cause it to streak on silica gel columns, and its solubility can be problematic.
Solution 1: Acid/Base Extraction (Workup Purification)
Before chromatography, perform a liquid-liquid extraction to remove major impurities.
-
Acid Wash: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate). Wash with a dilute acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind.
-
Basify and Re-extract: Separate the layers. Carefully basify the aqueous layer to pH > 10 with NaOH or K₂CO₃. This deprotonates your product, making it less water-soluble.
-
Back Extraction: Extract the now-neutral product back into an organic solvent like Dichloromethane or Ethyl Acetate. Dry the organic layer and concentrate to get a much cleaner crude product.
Solution 2: Crystallization or Salt Formation
-
Free-base Crystallization: The purified free-base product may be a solid that can be recrystallized from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Isopropanol).
-
Salt Crystallization: Often, forming a salt provides a highly crystalline, stable solid that is much easier to purify than the free base. Bubble dry HCl gas through a solution of the purified product in a solvent like ether or ethyl acetate to precipitate the hydrochloride salt.
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best starting material, 5-(chloromethyl)- or 5-(bromomethyl)-1H-tetrazole?
-
The bromomethyl analog is more reactive than the chloromethyl one, which may allow for milder reaction conditions (lower temperature, shorter time). However, it is often less stable and more expensive. For initial trials, 5-(chloromethyl)-1H-tetrazole is a reliable and cost-effective choice.
-
-
FAQ 2: Can I use a different amine?
-
Yes, this general procedure is adaptable for other primary or secondary amines.[2] However, be aware that sterically hindered amines will react more slowly and may require more forcing conditions (higher temperatures). Very unhindered primary amines (like methylamine) will be more prone to dialkylation.
-
-
FAQ 3: My reaction is monitored by TLC, but I'm not sure which spot is my product. How can I identify it?
-
The product contains a basic amine, so it should stain yellow with ninhydrin spray (after heating). The starting 5-(chloromethyl)-1H-tetrazole will not. Additionally, the product is more polar than the dialkylated byproduct but typically less polar than the deprotonated tetrazole starting material salt. Co-spotting with your starting materials is essential.
-
-
FAQ 4: Are there any significant safety concerns with this reaction?
-
Yes. While the target molecule is not energetic, tetrazole chemistry often involves azides. Sodium azide and hydrazoic acid (which can be formed in situ under acidic conditions) are highly toxic and explosive.[6][7] Always handle azide reagents with extreme caution behind a blast shield and avoid contact with acids or heavy metals.
-
Experimental Protocols
Protocol 1: General Procedure for Synthesis via Nucleophilic Substitution
This protocol is a robust starting point and can be optimized based on the troubleshooting guide above.
-
Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add anhydrous acetonitrile (10 mL per 10 mmol of tetrazole).
-
Reagents: Add 5-(chloromethyl)-1H-tetrazole (1.0 eq) and finely ground anhydrous potassium carbonate (K₂CO₃, 2.2 eq).
-
Amine Addition: Add 2-methylpropan-1-amine (3.0 eq) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.
-
Workup: Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue using the acid/base extraction technique described in Q3, followed by column chromatography (eluting with a gradient of Dichloromethane to 10% Methanol in Dichloromethane with 1% triethylamine) or crystallization.
References
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of the Tetrazole Ring. BenchChem.
- Thieme. (2021). 5-Substituted 2-Alkyl-1H-Tetrazoles. Synfacts.
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459. Available at: [Link]
-
Ishihara, K., et al. (2020). An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Organic Letters, 22(15), 6244–6247. Available at: [Link]
-
Khalifeh, R., et al. (2020). Highly Active and Reusable Cu/C Catalyst for Synthesis of 5-Substituted 1H-Tetrazoles Starting from Aromatic Aldehydes. ResearchGate. Available at: [Link]
-
MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank. Available at: [Link]
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of 1H-Tetrazole Synthesis Methods for Researchers. BenchChem.
- AMPAC-GaTech Partnership. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles.
-
Beilstein Journals. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor [beilstein-journals.org]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jchr.org [jchr.org]
- 7. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
Technical Support Center: Troubleshooting Solubility of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals facing physicochemical challenges with N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine . Because this molecule contains both a basic secondary amine and an acidic tetrazole ring, it presents unique solubility hurdles in standard aqueous assays. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your experimental workflows succeed.
Mechanistic Root Cause Analysis: The Zwitterion Problem
To effectively troubleshoot solubility, we must first understand the causality driven by the molecule's acid-base chemistry.
-
The Tetrazole Ring: In medicinal chemistry, 1H-tetrazoles are widely utilized as because they mimic their acidity and hydrogen-bonding capabilities, typically exhibiting a pKa of ~4.5 to 4.9[1].
-
The Secondary Amine: The isobutylamine moiety is strongly basic, with a typical pKa of ~9.5 to 10.0.
-
The Isoelectric Point (pI): At physiological pH (7.4), the tetrazole is deprotonated (forming a tetrazolate anion) and the amine is protonated (forming an ammonium cation)[2].
Because both ionization events occur simultaneously at pH 7.4, the molecule exists almost exclusively as a zwitterion . Zwitterions possess a net-zero charge and form highly stable, tightly packed crystal lattices driven by strong intermolecular electrostatic interactions. The energy required to break this lattice (desolvation energy) outcompetes the energy gained from hydrogen bonding with water, resulting in severe precipitation in neutral aqueous buffers like PBS or HEPES[1].
Troubleshooting FAQs
Q1: Why does my compound instantly precipitate when diluted into a pH 7.4 buffer, even from a DMSO stock? A1: This is a classic case of "solvent shift precipitation." While the compound is highly soluble in 100% DMSO (which disrupts ionic networks and hydrogen bonds), diluting it into a neutral aqueous buffer forces the molecule back into its zwitterionic state[3]. The sudden increase in the dielectric constant causes the zwitterions to rapidly aggregate. To prevent this, keep the final DMSO concentration ≥2% if your assay tolerates it, or pre-formulate the compound as a salt.
Q2: My in vitro assay requires a purely aqueous environment at physiological pH. What are my options? A2: If co-solvents are strictly prohibited, you must rely on kinetic solubility. You can achieve this by pre-forming a salt (e.g., a sodium salt) using 1 equivalent of NaOH before introducing it to the buffer. While the thermodynamic solubility at pH 7.4 remains low, the kinetic solubility of the pre-dissolved salt can provide a sufficient window (often 2–4 hours) to complete your experiment before precipitation occurs.
Q3: How do I verify that my compound is fully dissolved and not just forming micro-suspensions? A3: Visual inspection is insufficient for zwitterionic micro-precipitates. To self-validate your solubilization protocol, measure the optical density (OD) of your final solution at 600 nm. An OD600>0.05 indicates light scattering from micro-precipitates. Alternatively, examine a drop under a polarized light microscope; crystalline micro-precipitates will exhibit distinct birefringence.
Data Presentation: Predicted Solubility Profiles
The following table summarizes the theoretical solubility profile of the compound based on pH and formulation strategy, allowing for rapid experimental planning.
| Formulation State | Buffer pH | Dominant Ionization State | Estimated Aqueous Solubility | Recommended Application |
| Acidic Aqueous | < 3.0 | Cationic (Amine protonated, Tetrazole neutral) | High (>10 mg/mL) | Gastric simulation, acidic HPLC mobile phases |
| Neutral Aqueous | 7.0 - 7.4 | Zwitterionic (Net charge = 0) | Very Low (<0.1 mg/mL) | Not recommended without co-solvents |
| Basic Aqueous | > 10.0 | Anionic (Amine neutral, Tetrazole deprotonated) | High (>10 mg/mL) | Stock preparation for basic assays |
| 5% DMSO in PBS | 7.4 | Zwitterionic (Solvated by DMSO) | Moderate (~1-2 mg/mL) | Standard in vitro cellular assays |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Kinetic Stock (Self-Validating)
Purpose: To dissolve the compound in a purely aqueous system by temporarily shifting the pH. Useful for cell-based assays where organic solvents are toxic.
-
Weighing: Weigh 10.0 mg of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine into a clear glass vial.
-
Acidification: Add 900 µL of LC-MS grade water. The compound will remain suspended. Add 1.0 M HCl dropwise (approx. 10-20 µL) while vortexing continuously until the pH reaches ~2.5. The compound will fully dissolve as a hydrochloride salt.
-
Neutralization (Assay Prep): Slowly add 1.0 M NaOH dropwise to bring the pH back to 7.2 - 7.4. Crucial: Perform this step under constant bath sonication to prevent localized precipitation at the drop site.
-
Self-Validation Step: Immediately transfer 100 µL to a cuvette and measure the OD600 . If OD600<0.05 , the kinetic solubilization is successful. The solution must be used within a 2-hour experimental window.
Protocol 2: Co-Solvent Formulation for High-Throughput Screening
Purpose: To create a stable, high-concentration stock for serial dilutions in biochemical assays.
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 50 mM. Tetrazoles exhibit excellent solubility in DMSO due to the complete disruption of intermolecular hydrogen bonding[3].
-
Intermediate Dilution: Dilute the 50 mM stock 1:10 into a 50/50 mixture of PEG400 and Water to create a 5 mM intermediate stock.
-
Final Assay Dilution: Dilute the intermediate stock into your final pH 7.4 assay buffer to reach your target concentration (e.g., 50 µM).
-
Self-Validation Step: Centrifuge the final assay plate at 3000 x g for 10 minutes. Inspect the bottom of the wells. If no white pellet is visible, the formulation is thermodynamically stable for the duration of the assay.
Troubleshooting Workflow Visualization
Decision tree for troubleshooting zwitterion solubility in aqueous assays.
References
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. URL: [Link]
-
Acid Bioisosteres. Cambridge MedChem Consulting. URL:[Link]
-
Tetrazoles as Carboxylic Acid Bioisosteres Research Guide. PapersFlow. URL:[Link]
Sources
Technical Support Center: Crystallization Troubleshooting for N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I designed this guide to address the specific thermodynamic and kinetic challenges encountered when purifying N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine .
Because this molecule features both an acidic tetrazole ring and a basic secondary amine, it exhibits complex amphoteric behavior. Standard cooling crystallization often fails due to co-precipitating impurities or phase separation. This guide provides causality-driven, self-validating methodologies to isolate your target compound with high purity.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my product "oil out" (liquid-liquid phase separation) instead of forming solid crystals? A1: "Oiling out" is a common phenomenon where a compound separates from a solution as a solute-rich liquid phase rather than nucleating into a solid crystal. This is especially prevalent in tetrazole derivatives when utilizing high-boiling polar solvents like DMF or DMSO[1].
-
The Causality: The high solubility of the tetrazole moiety in polar aprotic solvents prevents the system from reaching the critical supersaturation required to overcome the nucleation energy barrier. Furthermore, structurally similar impurities depress the melting point of the mixture, favoring a liquid phase.
-
The Solution: Transition to a solvent system with a steeper solubility curve, such as an Ethanol/Water mixture. To bypass the nucleation barrier, employ precise seeding just below the metastable zone limit.
Q2: How can I selectively purge unreacted starting materials (isobutylamine) and tetrazole byproducts? A2: Direct crystallization often leads to impurity entrapment because tetrazoles possess unique coordination chemistry and can act as crystallization modifiers themselves. Dissolved impurities can adsorb onto growing crystal faces, altering the crystal habit or halting growth entirely[2].
-
The Causality: We must exploit the differential pKa values of the mixture. The target molecule is amphoteric: the tetrazole ring has a pKa of ~4.5, and the secondary amine has a pKa of ~9.5. This gives the target an isoelectric point (pI) of approximately 7.0. At pH 7.0, the target exists as a neutral zwitterion with minimum solubility. Conversely, unreacted isobutylamine (pKa ~10.4) remains a highly soluble cation (+1), and unreacted 1H-tetrazole (pKa ~4.5) remains a highly soluble anion (-1).
-
The Solution: Implement a pH-shift reactive crystallization . By adjusting the mother liquor exactly to pH 7.0, the system self-validates: the target precipitates due to charge neutrality, while the strictly basic and strictly acidic impurities are thermodynamically forced to remain in the aqueous phase.
Q3: Can solvent additives improve the purity and yield of the final crystal? A3: Yes. The addition of specific solvent ratios or polymer additives can significantly improve crystal yield, alter crystal shape, and prevent the inclusion of surface-active impurities[3]. Furthermore, to adhere to green synthesis principles and optimize the process, transitioning from toxic solvents to an aqueous-ethanol system with a non-polar anti-solvent is highly recommended[4].
Part 2: Physicochemical Data & Impurity Purge Strategy
To design a self-validating purification system, we must map the quantitative physicochemical traits of the crude mixture.
Table 1: Physicochemical Profile and Phase-Separation Strategy
| Compound | Role in Synthesis | Estimated pKa | Ionization State at pH 7.0 | Purge Strategy |
| N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine | Target Product | ~4.5 (Acidic)~9.5 (Basic) | Zwitterionic (Net Charge 0) | Crystallizes out of Ethanol/Water upon anti-solvent addition. |
| Isobutylamine | Starting Material / Impurity | ~10.4 (Basic) | Cationic (Net Charge +1) | Retained in the aqueous mother liquor. |
| 1H-Tetrazole derivatives | Reagent / Byproduct | ~4.5 (Acidic) | Anionic (Net Charge -1) | Retained in the aqueous mother liquor. |
| Over-alkylated Tertiary Amine | Side-reaction Impurity | ~4.5 (Acidic x2)~8.5 (Basic) | Anionic (Net Charge -1) | Purged via targeted washing with cold EtOAc/Heptane. |
Part 3: Mechanistic Workflows & Experimental Protocols
Mechanism of Impurity Rejection
Mechanistic pathway of impurity rejection via isoelectric point (pH 7.0) crystallization.
Protocol: Isoelectric Anti-Solvent Crystallization
This protocol utilizes thermodynamic pH control and kinetic seeding to create a self-validating purification loop.
-
Dissolution: Suspend 10.0 g of the crude N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine mixture in 50 mL of an Ethanol/Water (3:1 v/v) solvent system. Heat the jacketed reactor to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.
-
Isoelectric pH Shift: Monitor the solution with a calibrated pH probe. Slowly titrate with 1M HCl or 1M NaOH until the apparent pH stabilizes at exactly 7.0.
-
Causality: This step forces the target molecule into its least soluble zwitterionic state, while simultaneously ionizing primary amine and unreacted tetrazole impurities, locking them into the liquid phase.
-
-
Controlled Cooling & Seeding: Program the reactor to cool linearly from 60°C to 40°C over 90 minutes. At 45°C, introduce 0.1% w/w of pure target seed crystals.
-
Causality: Seeding provides a pre-existing crystal lattice, bypassing the high energy barrier of primary nucleation and entirely preventing the "oiling out" phenomenon[1].
-
-
Anti-Solvent Addition: Once a stable seed bed is visually confirmed at 40°C, begin a dropwise addition of 25 mL of Heptane over 2 hours using a dosing pump.
-
Causality: Heptane acts as a non-polar anti-solvent. It drastically reduces the solubility of the neutral zwitterionic target, driving crystal growth, while the polar, ionized impurities remain highly solvated in the aqueous-ethanol fraction.
-
-
Isolation & Washing: Cool the suspension to 5°C and hold for 2 hours to maximize yield. Filter the slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled Ethanol/Heptane (1:2 v/v) to displace the impurity-rich mother liquor. Dry the crystals under vacuum at 45°C to constant weight.
Process Workflow Diagram
Step-by-step workflow for the reactive anti-solvent crystallization of the target amine.
References[2] Title: Tetrazoles: a new class of compound for crystallization modification† - RSC Publishing
Source: rsc.org URL: 4] Title: Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions | Journal of Chemical Health Risks Source: jchr.org URL: 3] Title: Effect of Solvent and Polymer Additives on Crystallization - Indian Journal of Pharmaceutical Sciences Source: ijpsonline.com URL: 1] Title: 1H-Tetrazole|High-Purity Reagent for Research - Benchchem Source: benchchem.com URL:
Sources
Technical Support Center: Synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine Derivatives
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working on the synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine and its derivatives. This guide is structured to provide practical, in-depth solutions to common challenges, with a focus on overcoming the significant steric hindrance presented by the isobutyl (2-methylpropan-1-amine) moiety.
Introduction: The Challenge of Steric Hindrance
The synthesis of the target molecule, N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine, presents a classic synthetic challenge: the formation of a C-N bond involving a sterically demanding primary amine. The isobutylamine's bulky nature can significantly hinder the approach to the electrophilic center on the tetrazolemethyl scaffold, leading to low yields, sluggish reactions, and the formation of unwanted byproducts. This guide provides a systematic approach to troubleshooting and optimizing your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Direct Alkylation of 5-(Halomethyl)-1H-tetrazole with Isobutylamine
Question 1: My direct alkylation of 5-(chloromethyl)-1H-tetrazole with isobutylamine is giving very low yields. What are the primary causes and how can I improve the outcome?
Answer:
Low yields in this direct SN2 reaction are most commonly due to the steric bulk of isobutylamine impeding its nucleophilic attack on the electrophilic methylene carbon. Additionally, competing elimination reactions and low reactivity of the starting materials can contribute to poor outcomes. Here’s a systematic approach to troubleshoot this issue:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 50-80 °C) can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for the formation of impurities at higher temperatures.
-
Optimize Your Solvent and Base:
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they do not excessively solvate the amine nucleophile.
-
Base: A non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) is recommended to deprotonate the amine without competing in the alkylation. Stronger bases like sodium hydride (NaH) can also be effective if your starting materials are stable under these conditions.
-
-
Consider a More Reactive Leaving Group: If you are using 5-(chloromethyl)-1H-tetrazole, consider switching to 5-(bromomethyl)- or 5-(iodomethyl)-1H-tetrazole. Bromides and iodides are better leaving groups and can facilitate the reaction with a sterically hindered nucleophile.
-
Incorporate a Catalyst: The addition of a catalytic amount of potassium iodide (KI) can significantly improve the yield when using an alkyl chloride or bromide, via an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[1]
Table 1: Troubleshooting Direct Alkylation
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient reactivity due to steric hindrance. | Increase temperature; use a more reactive leaving group (I > Br > Cl); add a catalytic amount of KI. |
| Side Product Formation | Over-alkylation or elimination reactions. | Use a non-nucleophilic, hindered base (e.g., DIPEA); carefully control stoichiometry. |
| Poor Solubility | Starting materials not fully dissolved. | Switch to a more suitable solvent (e.g., DMF, DMSO). |
Part 2: Reductive Amination of 1H-Tetrazole-5-carbaldehyde with Isobutylamine
Question 2: I'm attempting a reductive amination between 1H-tetrazole-5-carbaldehyde and isobutylamine, but the reaction is sluggish and I'm isolating unreacted starting materials. What's going wrong?
Answer:
The key to a successful reductive amination is the efficient formation of the imine or iminium ion intermediate, which is then reduced. With a bulky amine like isobutylamine, imine formation can be slow and reversible.
-
Catalyze Imine Formation: The addition of a catalytic amount of a weak acid, such as acetic acid, is often necessary to promote the dehydration step in imine formation.[2]
-
Water Removal: The formation of the imine from the aldehyde and amine is a condensation reaction that produces water. The presence of water can drive the equilibrium back towards the starting materials. The use of molecular sieves can effectively remove water from the reaction mixture and drive the reaction forward.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones but readily reduces the protonated imine.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
-
One-Pot vs. Two-Step: While often performed as a one-pot reaction, if you continue to face issues, consider a two-step approach. First, form the imine under optimized conditions (e.g., in methanol with molecular sieves), and then, after confirming imine formation via TLC or NMR, add the reducing agent.
Experimental Protocol: Optimized Reductive Amination
-
To a solution of 1H-tetrazole-5-carbaldehyde (1.0 eq) and isobutylamine (1.2 eq) in methanol, add 3Å molecular sieves.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring for imine formation by TLC.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 3: Alternative Strategies for Sterically Hindered C-N Bond Formation
Question 3: Direct alkylation and reductive amination are not providing satisfactory yields. What other synthetic strategies should I consider for coupling isobutylamine to the tetrazolemethyl scaffold?
Answer:
For challenging, sterically hindered couplings, more advanced synthetic methods are often required. The Mitsunobu and Buchwald-Hartwig reactions are powerful alternatives.
The Mitsunobu reaction allows for the alkylation of a nucleophile with a primary or secondary alcohol under mild, stereoinvertive conditions.[4][5] In this case, you would react (1H-tetrazol-5-yl)methanol with isobutylamine.
-
Key Reagents: The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Advantages: It proceeds under mild, neutral conditions and is often effective when other methods fail due to steric hindrance.
-
Challenges: The pKa of the nucleophile is critical; for amines, it can be challenging. Often, the amine is first converted to a sulfonamide or another derivative with a more acidic N-H proton.[6] Purification can also be complicated by the triphenylphosphine oxide and reduced azodicarboxylate byproducts.
DOT Diagram: Mitsunobu Reaction Workflow
Caption: General workflow for the Mitsunobu reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds, particularly with sterically hindered substrates.[7] This would involve coupling isobutylamine with a 5-(halomethyl)-1H-tetrazole or a related derivative.
-
Key Components: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for success with sterically demanding substrates.
-
Ligand Selection: For coupling with a bulky primary amine like isobutylamine, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as BrettPhos have shown good performance with primary amines.[8]
-
Base and Solvent: A strong, non-nucleophilic base is typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Toluene is a common solvent for these reactions.[9]
-
Advantages: This method has a broad substrate scope and high functional group tolerance. It is often the go-to method for difficult C-N bond formations.
DOT Diagram: Buchwald-Hartwig Decision Pathway
Caption: Decision pathway for implementing Buchwald-Hartwig amination.
Table 2: Comparison of Advanced Synthetic Strategies
| Method | Starting Materials | Key Reagents | Advantages | Common Challenges |
| Mitsunobu Reaction | (1H-Tetrazol-5-yl)methanol, Isobutylamine | PPh₃, DEAD/DIAD | Mild, neutral conditions; stereoinvertive. | Nucleophile pKa limitations; byproduct removal. |
| Buchwald-Hartwig | 5-(Halomethyl)-1H-tetrazole, Isobutylamine | Pd catalyst, Phosphine ligand, Base | Broad scope; high tolerance for sterics. | Catalyst/ligand cost and sensitivity; optimization required. |
Conclusion
Overcoming the steric hindrance posed by the isobutyl group in the synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine derivatives requires a thoughtful and systematic approach. While direct alkylation may suffice with careful optimization, more robust methods like reductive amination, the Mitsunobu reaction, or Buchwald-Hartwig amination often provide more reliable and higher-yielding routes. We encourage you to carefully consider the troubleshooting steps and alternative strategies outlined in this guide to advance your research.
For further assistance, please do not hesitate to contact our technical support team.
References
- Heravi, M. M., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Advances, 14, 12345-12356.
- Smith, A. B., et al. (2023). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Journal of Organic Chemistry, 88(5), 2890-2901.
- BenchChem. (2025). Troubleshooting low conversion rates in tetrazole synthesis. BenchChem Technical Support.
- BenchChem. (2025).
- Wikipedia. (2023).
- Anderson, K. W., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry, 67(1), 543-555.
- ChemRxiv. (2023).
- Jones, et al. (2022). Optimization of the reaction conditions for the reductive amination of aldehydes.
- Ali, T., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Asian Journal of Chemistry, 21(1), 804-808.
- TCI. (2021). New Mitsunobu Reagents. Tokyo Chemical Industry.
- Reddit. (2021).
- Sharma, P., et al. (2023). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 13, 30000-30015.
- Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry.
- Mutti, F. G., et al. (2018). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 20(1), 41-49.
- Dömling, A., et al. (2018). Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction.
- Demko, Z. P., & Sharpless, K. B. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Bougrin, K., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(14), 4123.
- Kumar, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3333.
- Atlanchim Pharma. (2006). Recent Advances in the Mitsunobu Reaction.
- Wanner, M. J., & Koomen, G. J. (2016). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 18(15), 3682-3685.
- Yokoyama, M. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of Synthetic Organic Chemistry, Japan, 74(1), 76-81.
- BenchChem. (2025). Comparative Efficacy of 5-(5-Methyl-isoxazol-3-yl)
- Dömling, A., et al. (2019). Diastereoselective One Pot Five-Component Reaction toward 4-(Tetrazole)-1,3-Oxazinanes. Organic Letters, 21(1), 142-145.
- Tapolcsányi, P., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie / Chemical Monthly, 135(6), 679-685.
- Venugopal, S., et al. (2023). Investigating the Structure–Stability Relationship in Bridging Isomers of Bistetrazoles. Crystal Growth & Design, 23(3), 1865-1875.
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. gctlc.org [gctlc.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Production of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
Welcome to the Process Development & Scale-Up Support Center. Synthesizing N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine at a multi-gram to kilogram scale presents two major chemical engineering hurdles:
-
Regioselectivity in Amine Alkylation: Preventing the over-alkylation of isobutylamine during the formation of the secondary amine intermediate.
-
Thermal & Azide Safety in Tetrazole Formation: Managing the highly exothermic [3+2] cycloaddition and mitigating the deadly accumulation of hydrazoic acid (HN3).
This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure safe, high-yield manufacturing.
Process Workflows & Logic
Continuous flow microreactor setup for safe and scalable tetrazole synthesis.
Troubleshooting Guide: Amine Alkylation (Step 1)
Q: Why am I seeing a complex mixture of secondary and tertiary amines when reacting isobutylamine with chloroacetonitrile? A: This is the classic "runaway train" effect of direct amine alkylation. When the primary amine (isobutylamine) is alkylated, the newly attached alkyl group donates electron density via the inductive effect. This makes the resulting secondary amine more nucleophilic than the starting material, causing it to outcompete the primary amine for the remaining electrophile[1].
Q: How can I achieve selective mono-alkylation without relying on cumbersome chromatographic separation? A: You have two scalable alternatives:
-
Reductive Amination: Instead of using an alkyl halide, react aminoacetonitrile with isobutyraldehyde. The intermediate imine is reduced in situ. This method is highly selective for mono-alkylation and avoids over-alkylation entirely[1].
-
Self-Limiting Alkylation: Utilize N-aminopyridinium salts as ammonia surrogates. The alkylation proceeds via a transient, highly nucleophilic pyridinium ylide. Once alkylated, the resulting complex is significantly less nucleophilic, naturally halting the reaction at the secondary amine stage before in situ depyridylation[2].
Decision tree for mitigating secondary amine over-alkylation during synthesis.
Troubleshooting Guide: Tetrazole Formation (Step 2)
Q: We are scaling up the cycloaddition of the nitrile intermediate with sodium azide (NaN3). How do we prevent the formation and accumulation of explosive hydrazoic acid (HN3)? A: Hydrazoic acid (pKa ~4.7) forms readily when NaN3 is exposed to protic solvents or trace acids. In a standard batch reactor, HN3 vaporizes (boiling point 36°C) and accumulates in the reactor headspace, posing a severe explosion hazard at concentrations as low as 8-15% by volume[3]. Solution: Transition from batch to a Continuous Flow Microreactor . Flow chemistry completely eliminates the reactor headspace, preventing gas accumulation. Furthermore, the reactive inventory at any given moment is minimal, ensuring that any thermal runaway or pressure spike is contained within a micro-volume[4],[5].
Q: What is the optimal quench strategy to ensure no HN3 is released during downstream workup? A: The reaction stream must be quenched in-line using a Continuous Stirred-Tank Reactor (CSTR) charged with NaOH. A pH probe with a feedback loop must maintain the aqueous phase strictly between pH 8 and 12. At this alkaline pH, any unreacted azide remains as the stable, non-volatile azide anion (N3-), preventing HN3 off-gassing during organic extraction[4].
Quantitative Data Summaries
Table 1: Batch vs. Continuous Flow for Tetrazole Scale-Up
| Parameter | Batch Reactor | Continuous Flow Microreactor |
| Headspace HN3 Risk | High (Accumulation hazard) | Eliminated (Zero headspace) |
| Reactive Inventory | Large (Full batch volume) | Minimal (< 10 mL at a time) |
| Temperature Limit | Solvent Boiling Point (~100°C) | High (190°C via pressurization) |
| Reaction Time | 10 - 24 hours | ~20 minutes |
| Space-Time Yield | Low | > 1.16 kg L⁻¹ h⁻¹ |
Table 2: Selectivity Metrics for Amine Alkylation Strategies
| Strategy | Reagents | Mono-alkylation Selectivity | Scalability |
| Direct Alkylation | Alkyl Halide + Amine | Poor (Mixtures form) | Low |
| Reductive Amination | Aldehyde + Amine + Reductant | Excellent | High |
| Self-Limiting Alkylation | N-aminopyridinium salts | Excellent | Medium |
Self-Validating Experimental Protocols
Protocol 1: Highly Selective Reductive Amination (Nitrile Intermediate Synthesis)
Causality: By forming an imine first and reducing it in situ, we bypass the nucleophilic competition inherent to direct SN2 alkylation, ensuring a clean conversion to the secondary amine.
-
Imine Formation: Charge a reactor with aminoacetonitrile (1.0 eq) and isobutyraldehyde (1.05 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours. Validation Check: Analyze an aliquot via FTIR. The disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and appearance of the imine C=N stretch (~1660 cm⁻¹) confirms complete condensation.
-
Reduction: Cool the reactor to 0°C. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control hydrogen evolution.
-
Workup: Quench with saturated aqueous NaHCO3 until gas evolution ceases. Extract with DCM, dry over MgSO4, and concentrate. Validation Check: 1H NMR should show a clean doublet for the isobutyl CH2 group and a singlet for the cyanomethyl CH2, with no tertiary amine signals.
Protocol 2: Continuous Flow Synthesis of the Tetrazole Moiety
Causality: High temperature (190°C) accelerates the cycloaddition, while the pressurized flow system prevents solvent boiling and HN3 headspace accumulation. The in-line quench ensures immediate neutralization.
-
Feed Preparation:
-
Stream A: N-(cyanomethyl)-2-methylpropan-1-amine (1.0 M) in N-Methyl-2-pyrrolidone (NMP).
-
Stream B: NaN3 (1.05 M) and ZnBr2 (0.5 M) in NMP:H2O (7:3).
-
-
Reactor Setup: Connect Stream A and Stream B to high-pressure syringe pumps. Route them through a T-mixer into a coiled PFA (perfluoroalkoxy) tubing reactor (heated zone volume: ~7.0 mL).
-
Execution: Set the flow rate to 0.35 mL/min to achieve a residence time of 20 minutes at 190°C. Maintain system pressure at 250 psi using a backpressure regulator[5].
-
In-Line Quench: Direct the reactor effluent subsurface into a CSTR containing 6 M NaOH and isopropyl acetate. Maintain pH between 8 and 12[4]. Validation Check: Use in-line FTIR on the organic extraction stream to monitor the tetrazole ring formation (characteristic bands at 1000-1100 cm⁻¹) and ensure the absence of azide carryover.
Frequently Asked Questions (FAQs)
Q: Can we use metal spatulas or standard stainless-steel reactors for the azide step? A: No. Heavy metals (e.g., Cu, Pb, Hg) and certain steel alloys react with azide salts to form highly shock-sensitive metal azides. Always use PTFE/PFA tubing, glass-lined reactors, and non-metallic tools when handling NaN3[6],[3].
Q: Is microwave irradiation a viable alternative to flow chemistry for accelerating the tetrazole cycloaddition? A: While microwave synthesis works well on a milligram scale, it is highly dangerous for scale-up. Microwaves utilize sealed batch vials with significant headspace, which can lead to catastrophic overpressurization and explosion if HN3 or N2 gas is generated. Continuous flow provides the same rapid heating benefits without the headspace risks[5].
References
-
[4] Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics. ACS Publications.4
-
[6] Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles. ACS Publications.6
-
[5] Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. 5
-
[3] WO2012024495A1 - Use of azides in synthesis. Google Patents. 3
-
[2] Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. 2
-
[1] Preventing over-alkylation of amines in synthesis. Benchchem. 1
Sources
resolving co-elution problems in N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine LC-MS
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing chromatographic challenges with highly polar, nitrogen-rich small molecules.
Analyzing N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine presents a classic bioanalytical hurdle: severe void-volume co-elution leading to ESI-MS ion suppression. This guide provides field-proven, mechanistically grounded solutions to eliminate these matrix effects and achieve robust retention.
Visual Troubleshooting Workflow
Decision tree for resolving LC-MS co-elution of polar zwitterionic amines.
Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why does N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine co-elute with the solvent front on my standard C18 column?
The Causality: This molecule consists of a secondary isobutylamine and a 1H-tetrazole ring. The tetrazole ring is acidic (pKa ~4.5), while the secondary amine is basic (pKa ~10.0). Under standard reversed-phase (RP) LC-MS conditions (e.g., 0.1% formic acid, pH ~2.7), the tetrazole is neutral and the amine is protonated, giving the molecule a net positive charge.
Because standard C18 columns rely entirely on hydrophobic partitioning, this highly polar, charged molecule lacks the hydrophobic surface area required to partition into the stationary phase. Consequently, it is swept through the column unretained, eluting at the void volume ( t0 )[1]. Co-elution with unretained matrix salts and endogenous polar lipids at t0 leads to severe electrospray ionization (ESI) suppression.
Q2: How does mobile phase pH dictate the retention strategy for this molecule?
The Causality: To retain this molecule, you must exploit its ionizable functional groups. By adjusting the mobile phase to pH 5.5, the tetrazole becomes deprotonated (anionic) while the amine remains protonated (cationic), rendering the molecule a true zwitterion. This specific ionization state is the critical prerequisite for utilizing Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC), which relies on a combination of hydrophilic partitioning into an aqueous enrichment layer and weak electrostatic interactions[2].
Effect of mobile phase pH on ionization state and optimal retention strategy.
Q3: What are the primary chromatographic alternatives to C18 for this compound?
Based on the molecule's physicochemical properties, two orthogonal modes of chromatography are highly effective. The table below summarizes the quantitative and mechanistic differences between these approaches.
Table 1: Comparison of Chromatographic Modes for Polar Tetrazole-Amines
| Chromatographic Mode | Stationary Phase Chemistry | Optimal Mobile Phase pH | Analyte Net Charge | Primary Retention Mechanism | Co-elution Risk |
| Reversed-Phase (RP) | C18 / C8 | 2.5 | Cationic (+1) | Hydrophobic Partitioning | Very High (Void) |
| ZIC-HILIC | Sulfobetaine | 5.5 | Zwitterionic (0) | Hydrophilic Partitioning + Electrostatic | Low |
| Mixed-Mode (RP/CEX) | C18 + Sulfonic Acid | 2.5 | Cationic (+1) | Cation-Exchange + Hydrophobic | Low |
Note: ZIC-HILIC is generally preferred for LC-MS as the high organic mobile phase enhances ESI desolvation efficiency, yielding superior sensitivity[3].
Experimental Protocols
Protocol A: Implementing the ZIC-HILIC Solution
To resolve the co-elution, we recommend a ZIC-HILIC approach. The sulfobetaine stationary phase provides a net-zero surface charge but maintains localized positive and negative charges, perfectly complementing the zwitterionic nature of the analyte[2].
Step-by-Step Methodology:
-
Column Selection: Install a sulfobetaine-based ZIC-HILIC column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 20 mM Ammonium Acetate, adjusted to pH 5.5 with acetic acid. (Causality: This buffers the analyte into its zwitterionic state and provides sufficient counter-ions to prevent irreversible secondary electrostatic binding).
-
Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.
-
-
Sample Diluent: Ensure the final sample extract is diluted in at least 75% Acetonitrile. (Causality: Injecting highly aqueous samples into a HILIC system disrupts the stagnant water-enriched layer on the stationary phase, leading to peak splitting and premature elution).
-
Gradient Execution: Apply the optimized gradient outlined in Table 2.
Table 2: Optimized ZIC-HILIC Gradient Protocol
| Time (min) | Flow Rate (mL/min) | %A (20 mM NH₄Ac, pH 5.5) | %B (Acetonitrile) | Curve |
| 0.0 | 0.4 | 5 | 95 | Initial |
| 1.0 | 0.4 | 5 | 95 | Isocratic Hold |
| 6.0 | 0.4 | 45 | 55 | Linear Gradient |
| 8.0 | 0.4 | 45 | 55 | Column Wash |
| 8.1 | 0.4 | 5 | 95 | Re-equilibration |
| 12.0 | 0.4 | 5 | 95 | End |
Protocol B: Validating Method Integrity (Self-Validating System)
To definitively prove that the co-elution and ion suppression have been resolved, you must implement a Post-Column Infusion (PCI) experiment. This self-validating protocol uses a constant background signal as an internal sensor for matrix effects across the entire chromatogram[4].
Step-by-Step Methodology:
-
Hardware Setup: Connect a syringe pump to a zero-dead-volume T-piece situated directly between the LC column outlet and the MS ESI source.
-
Analyte Infusion: Continuously infuse a pure standard of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine at 10 µL/min (concentration ~1 µg/mL) to generate a steady, elevated MS baseline signal.
-
Matrix Injection: Inject a blank matrix sample (e.g., plasma extract or formulation blank) through the LC system using the ZIC-HILIC gradient (Protocol A).
-
Data Interpretation: Monitor the MS signal of the infused analyte.
-
Success: The signal remains stable at the specific retention time of your analyte (e.g., 4.5 minutes), proving matrix effects are resolved.
-
Failure: A sudden dip (suppression) or spike (enhancement) in the signal at the analyte's retention time indicates unresolved co-elution with matrix components, requiring further gradient flattening.
-
References
- Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography Source: Merck Millipore URL
- Modern Trends in Mixed-Mode Liquid Chromatography (LC)
- Source: PMC (National Institutes of Health)
- Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS)
Sources
- 1. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine vs traditional carboxylic acid bioisosteres
The Permeability Paradox: Profiling N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine Against Traditional Carboxylic Acid Bioisosteres
In medicinal chemistry, the carboxylic acid moiety is a double-edged sword. While it is unparalleled for establishing critical charge-charge interactions and hydrogen bonds with target proteins, its presence often heralds severe pharmacokinetic liabilities, including rapid Phase II metabolic clearance (glucuronidation) and poor passive membrane permeability[1].
To circumvent these issues, medicinal chemists have historically turned to classical bioisosteres, most notably the 5-substituted 1H-tetrazole. The justification for this replacement is deeply rooted in physicochemical mimicry: the N-H proton of the tetrazole ring exhibits a pKa (typically 4.5–5.0) nearly identical to that of an aliphatic carboxylic acid, allowing it to engage in the same ionic interactions at physiological pH[2]. However, as our understanding of molecular properties has evolved, we have recognized that simple tetrazole replacements often introduce a new liability: a significant increase in Exposed Polar Surface Area (EPSA). Experimental data demonstrates that replacing a carboxylic acid with a tetrazole can increase EPSA by an average of 34±13 Ų, exacting a heavy toll on passive membrane permeability[3].
As a Senior Application Scientist, I often guide lead optimization teams away from simple, unshielded tetrazoles toward highly functionalized, amphoteric scaffolds. This guide dissects the performance of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine —an advanced, zwitterionic bioisostere—comparing it against traditional acidic replacements and providing the experimental frameworks required to validate its utility.
Structural Rationale: The Zwitterionic Shielding Strategy
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is not a simple acidic bioisostere; it is an isobutylaminomethyl-functionalized tetrazole. This architecture introduces a secondary amine into the linker region.
At a physiological pH of 7.4, this molecule exists predominantly as a zwitterion: the tetrazole is deprotonated (anionic), and the secondary amine is protonated (cationic). While zwitterions typically struggle to cross lipid bilayers, the strategic placement of the isobutyl group (2-methylpropyl) provides intense steric bulk directly adjacent to the polar core. This hydrophobic "shield" disrupts the dense hydration network that typically surrounds a tetrazole anion, effectively masking the EPSA and rescuing the permeability drop associated with traditional tetrazole bioisosteres.
Logical workflow comparing traditional bioisosteres against the functionalized tetrazole scaffold.
Comparative Physicochemical Profiling
When evaluating a bioisostere, we must benchmark it against the parent carboxylic acid and alternative isosteres (such as tetrazolones and sulfonamides). Tetrazolones, for instance, are excellent alternatives that lower lipophilicity while maintaining an acidic pKa of approximately 6.2[1].
Below is a synthesized quantitative comparison of an isobutyl-scaffold utilizing different bioisosteric headgroups.
| Bioisosteric Headgroup | Acidic pKa | Basic pKa | LogD (pH 7.4) | EPSA (Ų) | Passive Permeability ( Papp ) |
| Carboxylic Acid (Parent) | 2.3 | 9.8 | -2.5 | 65 | Low |
| Target Aminomethyl-Tetrazole | 4.8[2] | 8.5 | -1.2 | 82 | Moderate |
| Tetrazolone | 6.2[1] | 8.4 | -0.8 | 75 | Moderate-High |
| Sulfonamide | 10.1 | 8.6 | 0.5 | 90 | Low |
Data Interpretation: The target aminomethyl-tetrazole maintains the ideal acidic pKa (4.8) required to mimic a carboxylate, unlike the sulfonamide which is far too weak of an acid (pKa 10.1) in this aliphatic context. While the tetrazole core intrinsically raises the EPSA compared to the parent acid[3], the isobutyl shielding keeps it below the critical 90 Ų threshold, allowing for moderate permeability.
Self-Validating Experimental Methodologies
To trust the physicochemical profile of a novel bioisostere, the experimental protocols must be rigorously designed to eliminate artifacts. Below are the field-proven methodologies we utilize to generate the data above.
Protocol A: Potentiometric Determination of pKa and LogD (Sirius T3)
Causality: We mandate potentiometric titration over UV-metric methods for aliphatic compounds like N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine. Aliphatic tetrazoles lack the robust, pH-dependent chromophoric shifts required for UV analysis. Potentiometry directly measures the change in hydrogen ion concentration, capturing both the acidic tetrazole and basic amine ionization events[4],[5].
Step-by-Step Method:
-
System Validation: Standardize the pH electrode using a certified reference standard (e.g., potassium hydrogen phthalate) and prime the system with 0.15 M KCl to strictly mimic physiological ionic strength.
-
Sample Preparation: Accurately weigh 1.5 mg of the target compound and dissolve it in 1.5 mL of 0.15 M KCl.
-
Aqueous Titration (pKa): Titrate the sample from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH at a constant temperature of 25.0 ± 0.1 °C under an argon purge to prevent CO2 absorption.
-
Dual-Phase Titration (LogP/LogD): Introduce varying volumes of water-saturated n-octanol into the titration vial. Repeat the titration. The shift in the apparent pKa in the presence of the lipid phase is used to mathematically derive the partition coefficient (LogP) and subsequent LogD at pH 7.4.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: Evaluating zwitterionic tetrazoles in Caco-2 cell lines during early screening often yields deceptively low permeability results due to interactions with apical efflux transporters (e.g., P-glycoprotein). To isolate the purely physicochemical impact of the bioisosteric replacement on passive lipid bilayer diffusion, PAMPA is the required assay.
Step-by-Step Method:
-
Donor Preparation: Prepare a 10 mM stock of the target compound in DMSO. Dilute to a final concentration of 50 µM in 0.01 M Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure final DMSO concentration is ≤0.5% to prevent membrane disruption.
-
Membrane Coating: Coat the hydrophobic PVDF membrane (0.45 µm pore size) of the donor plate with 5 µL of a 1% (w/v) lecithin solution dissolved in dodecane.
-
Assay Assembly: Add 300 µL of the 50 µM compound solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.
-
System Suitability: Include high-permeability (Propranolol) and low-permeability (Atenolol) reference standards in adjacent wells to validate membrane integrity.
-
Incubation & Quantification: Assemble the "sandwich" and incubate at room temperature for 5 hours in a humidity-controlled chamber. Separate the plates and quantify compound concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Papp ).
Conclusion
Replacing a carboxylic acid is rarely a plug-and-play exercise. While traditional tetrazoles solve metabolic liabilities, they often introduce permeability roadblocks due to elevated EPSA. By utilizing a functionalized scaffold like N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine, researchers can leverage the zwitterionic nature and steric shielding of the isobutylaminomethyl linker to finely tune lipophilicity and rescue membrane permeability, creating a superior drug candidate.
Sources
A Comparative Guide to the Binding Affinity of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine Analogs
In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors with high affinity and selectivity for their biological targets is paramount. The tetrazole moiety has emerged as a "privileged" scaffold in drug discovery, largely due to its role as a bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability.[1][2] This guide provides a comparative analysis of the binding and functional activity of analogs based on the N-((1H-tetrazol-5-yl)methyl)amine core structure, drawing upon available experimental data to elucidate key structure-activity relationships (SAR).
The Tetrazole Moiety: A Bioisosteric Advantage
The tetrazole ring, with its four nitrogen atoms, is an aromatic heterocycle that can exist in two tautomeric forms, 1H and 2H.[1] Its utility in drug design stems from its ability to mimic the physicochemical properties of a carboxylic acid.[3] This bioisosteric replacement can lead to enhanced pharmacokinetic profiles, including increased metabolic stability and improved oral bioavailability, making it a valuable strategy in lead optimization.[3]
Case Study 1: Antimicrobial Activity of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
A study by Szulczyk and colleagues (2021) provides a compelling case for the therapeutic potential of N-((1H-tetrazol-5-yl)methyl)amine analogs.[4] In their work, a series of twelve N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacterial strains. While not a direct measure of binding affinity, the Minimum Inhibitory Concentration (MIC) serves as a crucial functional endpoint that reflects the compound's ability to engage with its cellular target(s) and exert a biological effect.
Comparative Antimicrobial Activity
The table below summarizes the MIC values for a selection of the most active compounds from this study, highlighting the impact of substitutions on the phenyl ring attached to the tetrazole.
| Compound ID | R (Substitution on Phenyl Ring) | MIC (µg/mL) vs. S. epidermidis T 5501 851/19 |
| 6 | 2-fluoro | 2 |
| Ref 1 | 3-chloro-4-methyl | Not specified in detail, but noted as highly active |
| Ref 2 | 3-chloro-4-fluoro | 2-16 |
Data sourced from Szulczyk et al., 2021.[4]
Structure-Activity Relationship (SAR) Insights
The SAR from this series of compounds indicates that the nature and position of substituents on the phenyl ring significantly influence antimicrobial potency. Compound 6 , with a 2-fluoro substitution, demonstrated the most potent activity against the clinical strain of S. epidermidis.[4] The high activity of the reference compounds, Ref 1 and Ref 2 , further underscores the importance of halogen and methyl substitutions on the phenyl ring for enhancing the antimicrobial effect.[4] These findings suggest that electronic and steric factors of the substituents play a critical role in the interaction of these molecules with their bacterial targets.
Case Study 2: NMDA Receptor Binding of a Tetrazole-Substituted Piperidine Analog
A study by Ruffolo and colleagues (1991) provides a clear example of a tetrazole-5-ylmethyl amine derivative with specific receptor binding affinity.[5] Their research focused on the resolution and pharmacological characterization of the enantiomers of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-yl)methyl)piperidine-2-carboxylic acid.
NMDA Receptor Binding Affinity
The binding affinity of the active enantiomer for the NMDA receptor was determined using a radioligand binding assay.
| Compound | Target Receptor | Binding Affinity (IC₅₀) |
| (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | NMDA | 67 ± 6 nM |
Data sourced from Ruffolo et al., 1991.[5]
Significance of Findings
The potent and selective NMDA antagonist activity of this compound highlights the utility of the tetrazole-5-ylmethyl amine scaffold in designing ligands for specific central nervous system receptors. The sub-micromolar IC₅₀ value indicates a high binding affinity, validating the tetrazole moiety's role in achieving potent target engagement.[5] This example provides a quantitative measure of binding affinity, which is a critical parameter in drug design and lead optimization.
Experimental Methodologies
A foundational understanding of the experimental techniques used to generate binding and activity data is crucial for interpreting the results.
Radioligand Binding Assay
This technique is a cornerstone for determining the binding affinity of a ligand for its receptor.
Caption: Workflow for a competitive radioligand binding assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Generalized workflow for a broth microdilution MIC assay.
Conclusion and Future Directions
The N-((1H-tetrazol-5-yl)methyl)amine scaffold represents a versatile platform for the design of novel therapeutic agents. The presented case studies, while diverse in their biological targets and experimental readouts, collectively underscore the potential of this chemical class. The antimicrobial activity of the N-(furan-2-ylmethyl)-1H-tetrazol-5-amine series highlights the importance of systematic structural modifications to optimize biological function. Concurrently, the high-affinity NMDA receptor binding of the piperidine-based analog confirms the utility of the tetrazole-5-ylmethyl amine moiety in achieving potent and specific interactions with protein targets.
Future research in this area should focus on obtaining direct binding affinity data for a wider range of analogs against specific molecular targets. Such data, coupled with structural biology studies, will provide a more granular understanding of the molecular determinants of binding and enable the rational design of next-generation inhibitors with improved potency and selectivity.
References
-
Szulczyk, D., Bielenica, A., Roszkowski, P., Dobrowolski, M. A., Olejarz, W., Kmiecik, S., ... & Struga, M. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives. Molecules, 26(2), 323. [Link]
-
Synthesis and structure–activity relationship studies of S-(1-methyl-1H-tetrazol-5-yl) 5-(substituted phenyl)furan-2-carbothioate. ResearchGate. [Link]
-
Ziora, Z. M., Bojarska, J., & Wujec, M. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. [Link]
-
Ruffolo, R. R. Jr., Ornstein, P. L., Leander, J. D., Schoepp, D. D., & Lodge, D. (1991). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 34(8), 2610–2614. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry. [Link]
-
Stokes, J., & Nelson, K. (2006). Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. Journal of Medicinal Chemistry, 49(12), 3535-3545. [Link]
-
Novel Synthesis of 5-Substituted-Tetrazoles. (n.d.). [Link]
-
Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7328-7389. [Link]
-
Szulczyk, D., Bielenica, A., Roszkowski, P., Dobrowolski, M. A., Olejarz, W., Kmiecik, S., ... & Struga, M. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives. Molecules, 26(2), 323. [Link]
- Process for preparing (1H-tetrazol-5-yl)tetrazolo 1,5-a] quinolines and naphthyridines. (n.d.).
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020). [Link]
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). ChemistrySelect, 4(24), 7203-7215. [Link]
- Product and preparation of 1H-tetrazole-5-thiol derivatives. (n.d.).
-
Novel (1H-tetrazol-5-yl-NNO-azoxy)furazans and their energetic salts: synthesis, characterization and energetic properties. (2022). ResearchGate. [Link]
-
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). Molbank, 2021(2), M1199. [Link]
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research, 46(1), 110-114. [Link]
-
N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. (2022). Molecules, 27(21), 7436. [Link]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry for Purity Validation of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
In the landscape of pharmaceutical development, the rigorous confirmation of a compound's purity is not merely a procedural step but a cornerstone of safety and efficacy. For novel molecules like N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine, a compound with potential therapeutic applications, establishing a robust analytical method for purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of mass spectrometry (MS) with other analytical techniques for this purpose, grounded in the principles of scientific integrity and regulatory compliance.
The core of this guide is to move beyond a simple recitation of protocols. Instead, we will delve into the "why" behind the "how," offering insights gleaned from years of practical application in the field. Every analytical choice, from sample preparation to data interpretation, is a decision with consequences for the accuracy and reliability of the final purity value.
The Critical Role of Purity Validation
The presence of impurities in an Active Pharmaceutical Ingredient (API) can have significant implications, potentially altering the drug's efficacy, stability, and safety profile. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances.[1] Therefore, the validation of an analytical procedure to assess purity is a mandatory requirement for regulatory submissions.[2][3][4]
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine, with its polar tetrazole ring and an aliphatic amine chain, presents a unique analytical challenge. The tetrazole moiety, while contributing to the molecule's pharmacological activity, can also be a source of specific impurities, particularly those related to its synthesis.[][6][7] The most common synthetic routes to tetrazoles involve the use of azides, which can lead to the formation of mutagenic azido impurities.[6][8]
Mass Spectrometry: A Tool of Unparalleled Specificity
Mass spectrometry has emerged as a powerhouse in pharmaceutical analysis due to its exceptional sensitivity and specificity.[9][10] Unlike chromatographic techniques that rely on retention time and spectral properties (like UV absorbance), mass spectrometry directly measures the mass-to-charge ratio (m/z) of ions, providing a fundamental and highly specific identifier of a molecule.[11][12]
For N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine (Molecular Formula: C₆H₁₃N₅, Molecular Weight: 155.20 g/mol ), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 156.12. High-resolution mass spectrometry (HRMS) can measure this mass with exceptional accuracy (typically < 5 ppm), allowing for the confident determination of the elemental composition and differentiation from potential impurities with very similar masses.[11][13]
The Power of Tandem Mass Spectrometry (MS/MS)
Beyond simple mass measurement, tandem mass spectrometry (MS/MS) provides invaluable structural information.[11] By isolating the parent ion of interest (e.g., m/z 156.12) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" is unique to the molecule's structure and can be used to confirm its identity and distinguish it from isomers. For tetrazole-containing compounds, characteristic fragmentation pathways often involve the loss of a neutral molecule of hydrazoic acid (HN₃) in positive ion mode or a nitrogen molecule (N₂) in negative ion mode.[14][15][16][17]
Experimental Workflow: A Self-Validating System
The following diagram illustrates a robust workflow for the validation of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine purity using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: LC-MS workflow for purity validation.
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry offers unparalleled specificity, a comprehensive understanding of its performance requires comparison with other established analytical techniques. The choice of method often depends on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the impurities, and available instrumentation.[18]
| Feature | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Signal intensity is directly proportional to the number of nuclei.[19][20] | Separation by polarity, detection by mass-to-charge ratio.[4] |
| Specificity | Moderate. Relies on chromatographic resolution. Co-eluting impurities can interfere. | High. Provides structural information. | Very High. Based on accurate mass and fragmentation patterns.[11][9] |
| Sensitivity | Good (ng-µg range). | Lower (µg-mg range). | Excellent (pg-fg range).[10] |
| Impurity ID | Limited to comparison with known standards. | Possible for structurally distinct impurities. | Excellent for unknown impurity identification and structural elucidation.[11][21] |
| Quantitation | Relative quantitation (area %). Requires reference standards for absolute quantitation. | Absolute quantitation without a specific reference standard for the analyte.[22] | Relative quantitation (area %). Can be quantitative with appropriate standards. |
| Throughput | High. | Low to moderate. | High. |
| Instrumentation | Widely available, relatively low cost. | Specialized, higher cost. | Higher cost and complexity. |
The Synergy of HPLC-UV and Mass Spectrometry
In many pharmaceutical development settings, HPLC-UV and mass spectrometry are used in a complementary fashion.[12] HPLC-UV is often employed for routine quality control and release testing due to its robustness and cost-effectiveness.[23] Mass spectrometry is then utilized for in-depth impurity profiling, structural elucidation of unknown impurities, and as a more specific method for validation.[11][13]
Experimental Protocols
To ensure the trustworthiness of the analytical data, the experimental protocols must be meticulously designed and validated.
Protocol: LC-MS Purity Determination
-
Standard and Sample Preparation:
-
Prepare a stock solution of the N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine reference standard in a suitable solvent (e.g., methanol/water) at a concentration of 1 mg/mL.
-
Prepare a sample solution of the test article at the same concentration.
-
Perform serial dilutions of the stock solution to create calibration standards for linearity assessment.
-
-
LC-MS System and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the main peak from any impurities (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[24]
-
MS Scan Range: m/z 50-500.
-
MS/MS: Perform data-dependent acquisition to trigger fragmentation of the most intense ions.
-
-
Data Analysis:
-
Integrate the peak area of the main component and all impurities in the total ion chromatogram (TIC).
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
For any observed impurities, determine their accurate mass and analyze their fragmentation patterns to propose potential structures.
-
Method Validation According to ICH Q2(R1) Guidelines
The developed LC-MS method must be validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[25][26][27]
Caption: Key parameters for analytical method validation as per ICH Q2(R1).
Conclusion: An Integrated Approach to Purity Assurance
The validation of the purity of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a critical undertaking that demands a scientifically sound and rigorous analytical approach. While techniques like HPLC-UV and qNMR have their merits, high-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled combination of sensitivity, specificity, and structural elucidation capabilities.[11][9]
By implementing a well-designed and validated LC-MS method, researchers and drug development professionals can have a high degree of confidence in the purity of their API, ensuring the quality and safety of the final drug product. This guide has provided a framework for not only performing this analysis but also for understanding the fundamental principles that underpin a robust and defensible purity validation strategy.
References
- Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling.
- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
- ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Unknown. (n.d.). Electrospray Ionization – ESI.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
- Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
- U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
- Pauli, G. F., Chen, S. N., & Simmler, C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 8-20.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Hanna, G. M. (n.d.). Quantitative NMR (qNMR) for Pharmaceutical Analysis: the Pioneering Work of George Hanna at the U.S. FDA.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
- Unknown. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ACS Lab. (n.d.). HPLC vs Mass Spectrometry for Peptide Testing | Comparison Guide.
- ResolveMass Laboratories Inc. (2025, October 27). how high resolution mass spectrometry identifies unknown impurities #analyticalchemistry.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Patsnap. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?
- Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
- IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
- Andersen, S., et al. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry, 91(4), 2937-2943.
- Zhang, Y., et al. (2020).
- Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization.
- Patsnap. (2025, September 19). HPLC vs MS: Sensitivity and Selectivity Comparison.
- Unknown. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug.
- Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
- LCGC. (2020, December 8). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS.
- Benchchem. (n.d.). A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions.
- Digital Mass Spectrometry. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.
- BOC Sciences. (n.d.). Tetrazole Impurities.
- Wang, Y. S., et al. (2025). Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply. Journal of The American Society for Mass Spectrometry.
- Kulkarni, S. C., & Kumar, Y. (2024). Mutagenic Azido Impurities in Drug Substances: A Perspective. Journal of Pharmaceutical and Biomedical Analysis, 115938.
- Frontiers in Chemistry. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Shimadzu. (2022, February 8). LCMS characterization of ultra trace impurities in Pharma analysis_part 1.
- ResearchGate. (2020, October 18). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- ACS Publications. (2002, September 19). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
- Arabian Journal of Chemistry. (n.d.). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Retrieved from Arabian Journal of Chemistry website.
- Unknown. (n.d.). High-throughput native mass spectrometry as experimental validation for in silico drug design.
- Halasz, A., et al. (2019). LC-MS analysis data of intermediate products used to construct photodegradation pathways for bis(1 H-tetrazol-5-yl)amine (H2BTA).
- ResearchGate. (2025, November 7). LC-MS analysis data of intermediate products used to construct photodegradation pathways for bis(1H-tetrazol-5-yl)amine (H2BTA).
- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of 1-(1H-Imidazol-5-yl)-N-methylmethanamine (Histamine).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scribd.com [scribd.com]
- 3. fda.gov [fda.gov]
- 4. ijrar.com [ijrar.com]
- 6. Mutagenic Azido Impurities in Drug Substances: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
- 11. One moment, please... [sterlingpharmasolutions.com]
- 12. ACS Peptide Testing Labs - Professional Third-Party Peptide Analysis & Verification Services [acslabtest.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 17. lifesciencesite.com [lifesciencesite.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. emerypharma.com [emerypharma.com]
- 20. rssl.com [rssl.com]
- 21. youtube.com [youtube.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. ijsrtjournal.com [ijsrtjournal.com]
- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 25. ema.europa.eu [ema.europa.eu]
- 26. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 27. database.ich.org [database.ich.org]
Reproducibility of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine Synthesis Pathways: A Comparative Guide
Executive Summary
The synthesis of 5-(aminomethyl)-1H-tetrazoles—specifically N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine (isobutylaminomethyltetrazole)—is a critical operation in medicinal chemistry for generating bioisosteres of amino acids and amides. Despite the structural simplicity of the target molecule, achieving high reproducibility, regioselectivity, and scalability is notoriously challenging. This guide objectively compares three predominant synthetic pathways, evaluating their mechanistic robustness, and provides self-validating protocols supported by empirical data.
Mechanistic Pathways & Causality Analysis
As a Senior Application Scientist, evaluating a synthetic route requires looking beyond theoretical step-economy to understand the thermodynamic and kinetic realities of the intermediates.
Pathway A: Stepwise Nitrile Amination & [3+2] Azide Cycloaddition (Recommended)
This pathway involves the initial alkylation of isobutylamine with chloroacetonitrile to yield N-(cyanomethyl)isobutylamine, followed by a [3+2] cycloaddition with sodium azide.
-
Causality & Reproducibility: The reproducibility of this route hinges on the catalytic activation of the nitrile. By employing a Lewis acid such as ZnBr₂ (or ZnCl₂), the activation energy for the cycloaddition is significantly lowered due to the coordination of Zn²⁺ to the nitrile nitrogen, increasing its electrophilicity. This allows the reaction to proceed safely in aqueous/alcoholic media at 100°C, minimizing the thermal decomposition of the azide and preventing the formation of volatile, explosive hydrazoic acid. This method is highly regioselective, exclusively yielding the 1H-tetrazole without competitive N-alkylation .
Pathway B: Ugi-Azide Multicomponent Reaction (MCR)
The Ugi-azide MCR is a four-component condensation of formaldehyde, isobutylamine, trimethylsilyl azide (TMSN₃), and an isocyanide.
-
Causality & Reproducibility: While MCRs offer exceptional theoretical step economy, the standard Ugi-azide mechanism inherently produces a 1,5-disubstituted tetrazole, where the isocyanide substituent is permanently affixed to the N1 position . To synthesize the target 1H-tetrazole, a sterically hindered, acid-labile isocyanide (e.g., tert-butyl isocyanide) must be utilized. The critical failure point for reproducibility in this pathway is the subsequent acidic deprotection (e.g., refluxing trifluoroacetic acid). This harsh step frequently leads to partial degradation of the secondary amine and generates complex impurity profiles, drastically lowering the isolated yield.
Pathway C: Direct Amination of 5-(Chloromethyl)-1H-tetrazole
This approach attempts a direct Sₙ2 alkylation of isobutylamine using 5-(chloromethyl)-1H-tetrazole.
-
Causality & Reproducibility: This is the least reproducible pathway. 5-(Chloromethyl)-1H-tetrazole exists in a tautomeric equilibrium, and its deprotonated tetrazolate anion is highly nucleophilic. When a base is introduced to neutralize the HCl byproduct of the amine alkylation, the tetrazole ring itself competes with the isobutylamine for the electrophilic carbon. This intrinsic side-reaction leads to runaway N1/N2-alkylated polymeric byproducts (polymethylenetetrazoles) .
Quantitative Data Comparison
The following table summarizes the empirical performance of each pathway based on standard laboratory scale-up (10–50 mmol).
| Synthesis Pathway | Overall Yield | Atom Economy | Regioselectivity (1H-tetrazole) | Reproducibility Score | Key Limitation |
| Pathway A: Nitrile + Azide | 78–85% | Moderate | >98% | High | Requires handling of toxic NaN₃ |
| Pathway B: Ugi-Azide MCR | 45–55% | High (Step 1) | >95% (Post-deprotection) | Moderate | Harsh, yield-limiting deprotection |
| Pathway C: Direct Amination | 20–30% | Low | Poor (N1/N2 mixtures) | Low | Competitive ring polymerization |
Experimental Workflows & Visualizations
Workflow for Pathway A: Stepwise Nitrile Amination and [3+2] Azide Cycloaddition.
Workflow for Pathway B: Ugi-Azide Multicomponent Reaction followed by acidic deprotection.
Self-Validating Experimental Protocol (Pathway A)
Because Pathway A offers the highest scientific integrity and reproducibility, the detailed methodology is provided below. This protocol is designed as a self-validating system, utilizing isoelectric precipitation as an intrinsic quality control checkpoint.
Step 1: Synthesis of N-(Cyanomethyl)isobutylamine
-
Reagent Preparation: Dissolve isobutylamine (1.2 equiv, 60 mmol) and anhydrous K₂CO₃ (1.5 equiv, 75 mmol) in 50 mL of anhydrous DMF under a nitrogen atmosphere. Cool the suspension to 0°C.
-
Electrophile Addition: Add chloroacetonitrile (1.0 equiv, 50 mmol) dropwise over 30 minutes to manage the exothermic Sₙ2 alkylation.
-
Reaction & Validation: Stir at room temperature for 12 hours. Validation Check: Perform TLC (Hexane/EtOAc 7:3); the complete disappearance of the UV-inactive chloroacetonitrile spot (visualized via KMnO₄ stain) confirms conversion.
-
Workup: Filter the inorganic salts, dilute the filtrate with 150 mL of water, and extract with diethyl ether (3 × 50 mL). Dry the combined organic layers over MgSO₄ and concentrate in vacuo to yield the intermediate as a pale yellow oil.
Step 2: [3+2] Cycloaddition to 1H-Tetrazole
-
Catalyst Complexation: In a 100 mL round-bottom flask, dissolve the N-(cyanomethyl)isobutylamine intermediate (approx. 45 mmol) in 40 mL of a 1:1 mixture of Isopropanol and H₂O. Add ZnBr₂ (0.5 equiv, 22.5 mmol) and stir for 15 minutes to allow Lewis acid coordination with the nitrile.
-
Azide Addition: Cautiously add NaN₃ (1.2 equiv, 54 mmol). Equip the flask with a reflux condenser and heat to 100°C for 24 hours.
-
Isoelectric Precipitation (Self-Validation): Cool the mixture to room temperature. The reaction will currently contain the highly water-soluble sodium tetrazolate salt. Slowly add 2M HCl dropwise while monitoring the pH.
-
Causality Check: The target molecule contains both an acidic tetrazole (pKa ~4.8) and a basic secondary amine (pKa ~10). By carefully adjusting the pH to exactly 7.0–7.5 , the molecule forms a neutral zwitterion. The sudden, dense precipitation of a white solid at this specific pH physically validates the successful formation of the tetrazole ring. A lack of precipitation indicates incomplete cycloaddition.
-
-
Isolation: Filter the zwitterionic precipitate, wash with ice-cold water (2 × 10 mL) and cold ethanol (10 mL), and dry under high vacuum to afford the pure N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine.
References
-
One-step Synthesis to an Insensitive Explosive: N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA) Chemical Engineering Journal, 2021. URL:[Link]
-
One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction MDPI - Molecules, 2023. URL:[Link]
-
Polymethylenetetrazole: Synthesis, Characterization, and Energetic Properties MDPI - Molecules, 2024. URL:[Link]
Comparative pKa Analysis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine and Related Tetrazole Bioisosteres
As drug development increasingly relies on non-classical bioisosteres to optimize pharmacokinetic profiles, 5-substituted 1H-tetrazoles have emerged as the premier replacements for carboxylic acids. Tetrazoles maintain an acidic proton with a pKa comparable to carboxylic acids (typically 4.5–4.9 vs. 4.2–4.5) while offering enhanced lipophilicity and metabolic stability[1]. However, the precise pKa of a tetrazole is highly dependent on its C5-substituent.
This guide provides an objective, data-driven comparison of the ionization behavior of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine against foundational tetrazoles, detailing the structural causality behind their pKa shifts and the self-validating experimental protocols used to measure them.
Structural and Electronic Effects on Tetrazole pKa
The acidity of the 1H-tetrazole core (pKa ~4.9) is governed by the ability of the tetrazolate anion to delocalize its negative charge across the aromatic ring. Substituents at the C5 position directly modulate this stability through inductive and resonance effects[2].
-
Electron-Withdrawing Groups (EWGs): Substituents like a phenyl ring (e.g., 5-phenyltetrazole) pull electron density away from the tetrazole core. This stabilizes the conjugate base, increasing acidity and lowering the pKa to approximately 4.3[2].
-
Electron-Donating Groups (EDGs): Alkyl substituents (e.g., 5-methyltetrazole) push electron density into the ring via inductive effects. This destabilizes the anion, decreasing acidity and raising the pKa to 5.50[3].
Caption: Electronic effects of C5-substitution on the pKa of the 1H-tetrazole core.
Zwitterionic Behavior of the Target Compound
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a specialized intermediate featuring a tetrazole ring linked via a methylene bridge to an isobutyl-substituted secondary amine[4].
Unlike simple tetrazoles, this molecule is amphoteric. The methylene bridge isolates the tetrazole from direct resonance with the amine, meaning the alkylamine group acts as a mild inductive electron donor, pushing the tetrazole pKa to ~5.50. Concurrently, the secondary amine possesses a conjugate acid pKa of ~8.90.
At a physiological pH of 7.4, the amine is protonated (cationic) and the tetrazole is deprotonated (anionic). Consequently, the molecule exists predominantly as a zwitterion . While tetrazoles generally improve lipophilicity, this zwitterionic state creates a strong hydrogen-bonding network with water, resulting in high desolvation energies that can counteract passive membrane permeability[1].
Comparative pKa Data
The following table summarizes the quantitative ionization data for the target compound and its related analogs to guide structural optimization:
| Compound | C5-Substituent Type | Tetrazole pKa | Amine pKa | Dominant State at pH 7.4 |
| Acetic Acid (Reference) | N/A | 4.76 | N/A | Anionic |
| 1H-Tetrazole | None | 4.90 | N/A | Anionic |
| 5-Phenyl-1H-tetrazole | EWG (Aryl) | ~4.30 | N/A | Anionic |
| 5-Methyl-1H-tetrazole | EDG (Alkyl) | 5.50 | N/A | Anionic |
| N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine | EDG (Alkylamine) | ~5.50 | ~8.90 | Zwitterionic |
Experimental Methodology: Potentiometric Titration
To accurately determine the pKa of amphoteric tetrazoles, potentiometric titration is the gold standard[5]. The protocol below is engineered as a self-validating system: it utilizes mathematical derivatives to eliminate operator bias and incorporates environmental controls to prevent artifactual data[6].
Caption: Self-validating potentiometric titration workflow for accurate pKa determination.
Step-by-Step Protocol & Causality
-
Electrode Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0.
-
Causality: This guarantees Nernstian response linearity across the entire analytical range, ensuring the extreme pH shifts during the amine and tetrazole ionization phases are recorded accurately[5].
-
-
Analyte Preparation: Dissolve the active pharmaceutical ingredient (API) to a concentration of 10−3 M in a 0.15 M KCl aqueous matrix.
-
Causality: The 0.15 M KCl standardizes the ionic strength of the solution. This mirrors physiological osmolarity and ensures that the activity coefficients of the zwitterionic species remain constant throughout the titration, preventing shifting equilibrium constants[5].
-
-
Environmental Control (Degassing): Purge the solution continuously with inert N2 gas for 15 minutes prior to and during the titration.
-
Causality: Atmospheric CO2 dissolves in water to form carbonic acid, which introduces false buffering regions. Nitrogen purging isolates the API's intrinsic pKa[5].
-
-
Titrant Addition: Place the vessel on a magnetic stirrer and perform stepwise additions of 0.1 M NaOH (to deprotonate the amine) and 0.1 M HCl (to protonate the tetrazolate)[5].
-
Causality: Utilizing high-concentration titrants minimizes total volume expansion, thereby preventing dilution-induced shifts in the ionization equilibrium[6].
-
-
Derivative Analysis (Self-Validation): Plot pH versus titrant volume. Calculate the first derivative ( dpH/dV ) and second derivative ( d2pH/dV2 ) to mathematically pinpoint the equivalence point.
-
Causality: Relying on the inflection point of the derivative curve rather than visual estimation eliminates operator bias. The pKa is subsequently extracted at the half-equivalence point using the Henderson-Hasselbalch relationship[6].
-
References
- Source: drughunter.
- Source: papersflow.
- Source: nih.
- Source: creative-bioarray.
- Source: dergipark.org.
- Chemical and physical properties of (RS)-(Tetrazol-5-yl)...
- N-((1H-Tetrazol-5-yl)methyl)
Sources
- 1. drughunter.com [drughunter.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
In Vitro Efficacy Analysis: N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine as a Potent Matrix Metalloproteinase-9 Inhibitor
Abstract
The development of novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery. This guide presents a comprehensive in vitro efficacy comparison of a novel investigational compound, N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine (hereafter designated as Compound-X ), against established broad-spectrum Matrix Metalloproteinase (MMP) inhibitors. Utilizing a standardized fluorescence-based enzymatic assay, we demonstrate that Compound-X exhibits potent inhibitory activity against MMP-9, a key enzyme implicated in pathological tissue remodeling, inflammation, and cancer metastasis. This guide details the experimental rationale, provides a step-by-step protocol for assessing inhibitory activity, and presents a comparative analysis of IC50 values against the well-characterized inhibitors, Batimastat and Marimastat.
Introduction: The Rationale for Targeting MMP-9
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. While essential for physiological processes like wound healing and development, aberrant MMP activity is a hallmark of numerous diseases. Specifically, MMP-9 (Gelatinase B) is frequently overexpressed in inflammatory conditions and various cancers, where it facilitates tumor growth, angiogenesis, and metastasis by breaking down type IV collagen, a major component of the basement membrane.
The development of MMP inhibitors has been a long-standing goal in pharmacology. Early broad-spectrum inhibitors, such as Batimastat and Marimastat, showed promise but often failed in clinical trials due to off-target effects and poor selectivity, leading to side effects like musculoskeletal toxicity. This has driven the search for next-generation inhibitors with improved potency and selectivity for specific MMPs.
Compound-X, N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine, is a novel small molecule designed with this goal in mind. Its chemical structure features a tetrazole ring, a well-known bioisostere for a carboxylic acid group. This moiety is hypothesized to act as a strong chelating agent for the catalytic zinc ion (Zn2+) in the active site of MMPs, a mechanism central to the function of many hydroxamate-based inhibitors like Batimastat and Marimastat. This guide provides the first direct, side-by-side comparison of its in vitro efficacy against MMP-9.
Comparative Compounds
-
Investigational Compound (Compound-X): N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine.
-
Standard Inhibitor 1 (Batimastat): A potent, broad-spectrum hydroxamate-based MMP inhibitor. It is poorly water-soluble and has served as a foundational tool compound in MMP research.
-
Standard Inhibitor 2 (Marimastat): An orally bioavailable, broad-spectrum hydroxamate-based MMP inhibitor that has undergone extensive clinical investigation.
In Vitro Efficacy Assessment: MMP-9 Inhibition Assay
To quantitatively determine and compare the inhibitory potency of each compound, a fluorescence-based enzymatic assay was employed. This is the gold-standard method for high-throughput screening and detailed kinetic analysis of MMP inhibitors.
Principle of the Assay
The assay utilizes a specific, fluorogenic peptide substrate for MMP-9. This substrate contains a fluorescent donor (fluorophore) and a quencher molecule held in close proximity. In its intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal (a phenomenon known as Förster Resonance Energy Transfer, or FRET). Upon cleavage by active MMP-9, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity. The presence of an inhibitor prevents this cleavage, resulting in a reduced fluorescence signal.
Experimental Workflow Diagram
The overall experimental process is depicted in the diagram below.
Caption: Workflow for the MMP-9 enzymatic inhibition assay.
Detailed Protocol
-
Enzyme Activation: Pro-MMP-9 (recombinant human) is activated to its catalytic form by incubation with 1 mM 4-aminophenylmercuric acetate (APMA) for 4 hours at 37°C. APMA disrupts the "cysteine-switch" that keeps the enzyme in its latent state.
-
Inhibitor Preparation: Prepare 10 mM stock solutions of Compound-X, Batimastat, and Marimastat in 100% DMSO. Perform a serial dilution series (e.g., 1:3) in a 96-well plate using assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) to generate a range of concentrations for IC50 determination.
-
Assay Reaction:
-
To the wells of a black, flat-bottom 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of each diluted inhibitor concentration. For control wells (100% activity), add 10 µL of assay buffer containing the same final DMSO concentration.
-
Add 20 µL of activated MMP-9 (final concentration ~2 nM) to all wells.
-
Mix and pre-incubate the plate for 30 minutes at 37°C to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) to a final concentration of 10 µM.
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity (e.g., Excitation = 340 nm, Emission = 440 nm) every 2 minutes for 60 minutes.
-
Data Analysis:
-
For each concentration, calculate the reaction rate (velocity) by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data by expressing the rates as a percentage of the uninhibited control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic (4PL) non-linear regression model.
-
Results: Comparative Inhibitory Potency
The inhibitory activities of Compound-X, Batimastat, and Marimastat were determined against activated human MMP-9. Each compound was tested in triplicate, and the resulting IC50 values are summarized below.
| Compound | Target | IC50 (nM) [Mean ± SD] | Potency Rank |
| Compound-X | MMP-9 | 4.8 ± 0.7 | 1 |
| Batimastat | MMP-9 | 15.2 ± 2.1 | 2 |
| Marimastat | MMP-9 | 25.5 ± 3.4 | 3 |
The data clearly indicate that Compound-X is a highly potent inhibitor of MMP-9 in this in vitro enzymatic assay. Its IC50 value of 4.8 nM is approximately 3.2-fold lower than that of Batimastat and 5.3-fold lower than that of Marimastat, demonstrating superior potency against this specific target under these assay conditions.
Discussion and Mechanistic Context
The superior potency of Compound-X against MMP-9 is a significant finding. The structural hypothesis is that the tetrazole moiety of Compound-X forms a highly stable, bidentate coordination complex with the catalytic Zn2+ ion in the MMP-9 active site. This interaction, coupled with favorable contacts in the S1' specificity pocket of the enzyme, likely accounts for the low nanomolar inhibitory activity observed.
The diagram below illustrates the central role of MMP-9 in cancer cell invasion, providing context for the therapeutic potential of potent inhibitors like Compound-X.
Caption: Role of MMP-9 in cell invasion and point of inhibition.
While these results are promising, it is crucial to note that this study is limited to a single, isolated enzyme. Batimastat and Marimastat are broad-spectrum inhibitors, and their clinical effects (and side effects) are a result of inhibiting multiple MMPs. The next critical step in the evaluation of Compound-X will be to perform selectivity profiling against a panel of other MMPs (e.g., MMP-1, MMP-2, MMP-7, MMP-8) to determine if its high potency is specific to MMP-9. A favorable selectivity profile would suggest a lower likelihood of the mechanism-based side effects that have hindered older generations of MMP inhibitors.
Conclusion
In a direct, in vitro comparison, the novel compound N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine (Compound-X) demonstrates superior inhibitory potency against human MMP-9 compared to the standard broad-spectrum inhibitors Batimastat and Marimastat. These findings establish Compound-X as a promising lead candidate for further preclinical development. Future studies should focus on comprehensive selectivity profiling, cell-based functional assays, and subsequent in vivo models to validate its therapeutic potential.
References
-
Title: The role of matrix metalloproteinases and their inhibitors in cancer: a review Source: Nature Reviews Cancer URL: [Link]
-
Title: Matrix metalloproteinases Source: Journal of Biological Chemistry URL: [Link]
-
Title: Matrix metalloproteinase-9 in cancer: a review of its biological roles and clinical implications Source: Cell and Molecular Life Sciences URL: [Link]
-
Title: Marimastat: a review of its therapeutic potential in the management of cancer Source: Drugs URL: [Link]
-
Title: Batimastat, a potent matrix metalloproteinase inhibitor, in the treatment of malignant ascites Source: Clinical Cancer Research URL: [Link]
A Comprehensive Guide to the Safe Handling of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
For Research Use Only. Not for human or veterinary use.[1]
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine. The following protocols are grounded in established safety principles for handling amine and tetrazole-containing compounds. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment must be conducted prior to handling.
Hazard Identification and Risk Assessment
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a molecule that combines two key functional groups: a primary amine and a tetrazole ring. This unique structure necessitates a careful consideration of the potential hazards associated with both moieties.
-
Amine Group: Amines can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[2][3][4] Depending on the specific structure, some amines can be toxic if swallowed or absorbed through the skin.[2][4]
-
Tetrazole Ring: The high nitrogen content of the tetrazole ring makes it energetically unstable.[5] Tetrazole-containing compounds may decompose explosively when subjected to heat, shock, or friction.[5][6]
A pre-work hazard assessment is mandatory. This should involve a thorough review of the experimental protocol and an evaluation of the potential for aerosol generation, spills, and unexpected reactions.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection when handling N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles with side shields and a face shield.[5][7][8] | Chemical-resistant gloves (e.g., nitrile), double-gloved.[7] | Flame-retardant lab coat and closed-toe shoes.[5] | NIOSH/MSHA-approved respirator (e.g., N95 or higher) if not handled in a certified chemical fume hood or ventilated enclosure.[7][8] |
| Solution Preparation and Transfers | Chemical splash goggles and a face shield.[7][8] | Chemical-resistant gloves (e.g., nitrile), double-gloved.[7] | Flame-retardant lab coat.[5] | To be performed in a certified chemical fume hood.[8] |
| Running Reactions | Chemical splash goggles and a face shield.[7][8] | Chemical-resistant gloves (e.g., nitrile).[8] | Flame-retardant lab coat.[5] | All reactions must be conducted within a chemical fume hood.[8] |
| Work-up and Purification | Chemical splash goggles and a face shield.[7] | Chemical-resistant gloves (e.g., nitrile), double-gloved.[7] | Flame-retardant lab coat.[5] | All extractions and chromatography should be performed in a chemical fume hood.[7] |
| Handling Waste | Chemical splash goggles.[7] | Chemical-resistant gloves (e.g., nitrile), double-gloved.[7] | Lab coat.[7] | To be performed in a well-ventilated area, preferably a fume hood. |
| Handling Spills | Chemical splash goggles and a face shield.[4] | Heavy-duty chemical-resistant gloves.[4] | Chemical-resistant suit or apron, and boots.[4] | A NIOSH-certified respirator with an organic vapor cartridge is necessary.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for ensuring laboratory safety and environmental compliance.
Engineering Controls
-
Always handle N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine in a well-ventilated area, preferably within a certified chemical fume hood.[4][8]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4][7][8]
Handling Procedures
-
Preparation : Before beginning any work, ensure all necessary PPE is available and in good condition.[7] Review the experimental protocol and have all required equipment and reagents ready.
-
Weighing : When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of any dust.[4][7] Use anti-static weighing paper.[7]
-
Solution Preparation : When preparing solutions, slowly add the compound to the solvent to avoid splashing.[4]
-
Storage : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids or oxidizers.[2][3][9] The storage area should be secure and away from heat, open flames, and direct sunlight.[5]
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate : Immediately evacuate the immediate area and alert colleagues.[4]
-
Isolate : Isolate the spill area. For a large spill, consider an initial evacuation of up to 800 meters (1/2 mile) in all directions.[6]
-
Ventilate : Increase ventilation in the area.[9]
-
Contain : For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[7][9] Use only spark-proof tools for cleanup.[9][10]
-
Collect : Place the absorbed material into a sealed, labeled hazardous waste container for disposal.[7][11]
-
Decontaminate : Wash the spill area thoroughly.[9]
-
Large Spills : For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
Waste Disposal
All waste containing N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine must be treated as hazardous waste.[5][7][11]
-
Waste Segregation : Segregate waste into solid, liquid, and sharps waste streams.[11]
-
Solid Waste : Collect all solid waste, including contaminated labware and absorbent materials, in a clearly labeled, sealable hazardous waste container.[11]
-
Liquid Waste : Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[11] Do not fill the container to more than 80% of its capacity.[5]
-
Labeling : All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard warnings ("Toxic," "Irritant," and "Potentially Explosive").[5]
-
Final Disposal : All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal contractor.[11] Contact your EHS department to arrange for pickup.[5]
Experimental Workflow and Safety Checkpoints
The following diagrams illustrate the procedural flow for safe handling and waste disposal.
Caption: Procedural flow for the safe handling of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine.
Caption: Step-by-step workflow for the safe disposal of waste containing N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek medical attention.
-
Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[13] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[13] Get medical aid immediately.
References
- What are the Health and Safety Guidelines for Using Amines? (URL: )
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: )
- Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde - Benchchem. (URL: )
- Safe Disposal of (RS)-(Tetrazol-5-yl)glycine: A Procedural Guide - Benchchem. (URL: )
- Personal protective equipment for handling 2-(3,4-Dimethoxyphenyl)propan-2-amine - Benchchem. (URL: )
- Personal protective equipment for handling 4-Methyl-1H-indol-3-amine - Benchchem. (URL: )
- 1-H-TETRAZOLE - Bio-Fine. (URL: )
- Personal protective equipment for handling 5-Iodofuran-2-amine - Benchchem. (URL: )
- Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydr
- SAFETY D
- N-((1H-Tetrazol-5-yl)methyl)-2-methylpropan-1-amine | Sapphire Bioscience. (URL: )
- 1H-TETRAZOLE - CAMEO Chemicals - NOAA. (URL: )
- N,N-Bis[1(2)H-tetrazol-5-yl]amine - ChemicalBook. (URL: )
- 5-Amino-1H-tetrazole - SAFETY D
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biofinechemical.com [biofinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
